XY018
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVXADPCMINSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F7N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of XY018
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XY018 is a potent and selective small-molecule antagonist of the Retinoic Acid-Related Orphan Receptor Gamma (RORγ). Its mechanism of action is centered on the inhibition of RORγ's transcriptional activity, leading to significant anti-tumor effects in specific cancer types, notably castration-resistant prostate cancer (CRPC) and triple-negative breast cancer (TNBC). In CRPC, this compound disrupts the RORγ-driven expression of the androgen receptor (AR), a key driver of tumor growth. In TNBC, this compound acts as a master regulator of cholesterol biosynthesis by modulating the RORγ/SREBP2 signaling pathway, thereby inhibiting tumor cell proliferation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.
Core Mechanism of Action: RORγ Antagonism
This compound functions as a direct antagonist of RORγ, a nuclear receptor that plays critical roles in both immune regulation and cancer biology. By binding to the ligand-binding domain of RORγ, this compound prevents the recruitment of coactivators necessary for the transcription of RORγ target genes. This inhibitory action forms the basis of its therapeutic potential in various disease contexts.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy and potency of this compound in various experimental models.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / System | Target | Parameter | Value | Reference |
| Luciferase Reporter Assay | HEK293T | Gal4-RORγ-LBD | IC50 | 0.19 ± 0.02 µM | [1] |
| Luciferase Reporter Assay | HEK293T | Gal4-RORα-LBD | IC50 | 7.57 µM | [1] |
| RORγ Constitutive Activity | 293T cells | RORγ | EC50 | 190 nM | [2] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | Parameter | Value (µM) | Reference |
| LNCaP | Androgen-sensitive | IC50 | 5.14 ± 0.36 | [1] |
| 22Rv1 | Castration-resistant | IC50 | 9.00 ± 0.33 | [1] |
| C4-2B | Castration-resistant | IC50 | 9.20 | [1] |
| DU145 | Androgen-independent | IC50 | 28.43 ± 0.89 | [1] |
| PC-3 | Androgen-independent | IC50 | 11.14 ± 1.78 | [1] |
Table 3: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Parameter | Value (µM) | Reference |
| MDA-MB-468 | IC50 | ~5 | [3] |
| MDA-MB-231 | IC50 | Not specified | |
| SUM159PT | IC50 | Not specified |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of distinct RORγ-dependent signaling pathways in different cancer types.
RORγ-Androgen Receptor Axis in Castration-Resistant Prostate Cancer (CRPC)
In CRPC, RORγ acts as a key driver of androgen receptor (AR) expression.[4] this compound, by antagonizing RORγ, leads to the suppression of both full-length AR and its splice variants (e.g., AR-V7), which are critical for tumor growth and resistance to therapy.[4] This leads to a downstream reduction in the expression of the AR target gene network.[4]
Figure 1. this compound inhibits the RORγ-driven androgen receptor signaling pathway in CRPC.
RORγ-SREBP2 Axis in Triple-Negative Breast Cancer (TNBC)
In TNBC, RORγ functions as a master regulator of the cholesterol biosynthesis program.[5][6] It achieves this by dominating the function of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key transcription factor in cholesterol metabolism.[5][6] this compound inhibits RORγ, leading to a disruption of the RORγ-SREBP2 interaction, reduced chromatin acetylation at cholesterol biosynthesis gene loci, and subsequent downregulation of the entire cholesterol biosynthesis pathway.[5][6]
Figure 2. this compound disrupts the RORγ-SREBP2-mediated cholesterol biosynthesis in TNBC.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. Note that these are generalized procedures and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT-based)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the binding of RORγ to the promoter or enhancer regions of its target genes (e.g., the Androgen Receptor gene).
Materials:
-
Cancer cells treated with this compound or vehicle
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Anti-RORγ antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene regions
Procedure:
-
Cross-link protein-DNA complexes in treated cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-RORγ antibody or normal IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of target DNA sequences by qPCR using specific primers.
IL-17A Production Assay (ELISA)
This protocol is used to measure the effect of this compound on the production of IL-17A by Th17 cells.
Materials:
-
Human or mouse naive CD4+ T cells
-
Th17 differentiation medium (containing TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4)
-
This compound stock solution (in DMSO)
-
Human or mouse IL-17A ELISA kit
-
Microplate reader
Procedure:
-
Culture naive CD4+ T cells in Th17 differentiation medium in the presence of various concentrations of this compound or vehicle control.
-
Incubate the cells for 3-5 days at 37°C.
-
Collect the cell culture supernatants.
-
Perform the IL-17A ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for IL-17A.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow IL-17A to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of IL-17A in the samples based on the standard curve.
Concluding Remarks
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the antagonism of RORγ. Its ability to selectively target distinct oncogenic pathways in different cancer subtypes highlights the potential for personalized medicine approaches. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other RORγ antagonists as novel cancer therapies. Further investigation into the downstream effectors of the RORγ-AR and RORγ-SREBP2 pathways will undoubtedly provide deeper insights into the full spectrum of this compound's anti-tumor activity.
References
- 1. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. RORγ is a targetable master regulator of cholesterol biosynthesis in a cancer subtype [escholarship.org]
- 6. RORγ is a targetable master regulator of cholesterol biosynthesis in a cancer subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
XY018: A Modulator of Th17 Cell Differentiation Through RORγt Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17) and other effector molecules. These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and governed by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs. XY018 is a potent and selective antagonist of RORγ, demonstrating a unique, context-dependent influence on Th17 cell differentiation. This technical guide provides a comprehensive overview of the role of this compound in this process, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound and its impact on Th17 cell-related markers.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Value | Cell Line | Assay Type |
| EC50 (RORγ constitutive activity) | 190 nM | 293T cells | Reporter Gene Assay |
Table 2: Effect of this compound on Th17 Gene Expression
| Gene | Treatment | % Inhibition | Cell Type | Assay Type |
| Il17a mRNA | 100 nM this compound | ~30% | Mouse Th17 cells | RT-qPCR |
Note: The inhibition of Il17a mRNA by this compound is described as "modest" in comparison to other RORγ antagonists under similar conditions.
Mechanism of Action: Modulation of Chromatin Accessibility
This compound exerts its effects on Th17 cell differentiation by directly targeting RORγt. As an antagonist, this compound binds to the ligand-binding domain of RORγ, inhibiting its constitutive activity.[1][2] A key aspect of its mechanism is the alteration of the local chromatin environment at RORγt target gene loci. Unlike some other RORγ modulators, this compound has been shown to decrease the accessibility of chromatin at RORγ binding sites.[3][4] This reduction in chromatin accessibility limits the binding of the transcriptional machinery, thereby suppressing the expression of RORγt-dependent genes that are crucial for Th17 cell identity and function, such as IL17A.
Signaling Pathways
The differentiation of Th17 cells is initiated by the presence of specific cytokines, primarily TGF-β and IL-6, which activate signaling cascades culminating in the expression and activation of RORγt. This compound intervenes at the level of RORγt, thereby modulating the downstream transcriptional program.
Experimental Protocols
The following protocols provide a framework for investigating the role of this compound in Th17 cell differentiation.
Protocol 1: In Vitro Differentiation of Human Th17 Cells and Treatment with this compound
Objective: To assess the dose-dependent effect of this compound on the differentiation of human naive CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 and Anti-human CD28 antibodies
-
Recombinant human TGF-β1, IL-6, IL-1β, and IL-23
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-human CD3 antibody.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.
-
Add soluble anti-human CD28 antibody to the culture.
-
Prepare the Th17 polarizing cytokine cocktail containing TGF-β1, IL-6, IL-1β, and IL-23 at their optimal concentrations.
-
Add the Th17 polarizing cytokine cocktail to the cell culture.
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) in culture medium.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, harvest the cells and supernatant for downstream analysis (RT-qPCR, Flow Cytometry, ELISA).
Protocol 2: Analysis of Th17 Cytokine Production
Objective: To quantify the effect of this compound on the production of key Th17 cytokines.
A. Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the cultured cells using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for RORC, IL17A, IL17F, IL22, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
B. Protein Level Analysis (ELISA):
-
Use the collected cell culture supernatants.
-
Perform ELISAs for IL-17A, IL-17F, and IL-22 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
C. Intracellular Cytokine Staining (Flow Cytometry):
-
Restimulate the cultured cells with a protein transport inhibitor (e.g., Brefeldin A or Monensin), PMA, and Ionomycin for 4-6 hours.
-
Stain the cells with a viability dye and surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A.
-
Acquire the data on a flow cytometer and analyze the percentage of IL-17A+ cells within the CD4+ T cell population.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the impact of this compound on Th17 cell differentiation.
Conclusion
This compound is a valuable research tool for dissecting the role of RORγt in Th17 cell differentiation. Its unique characteristic of having a modest inhibitory effect on Th17 cytokine production while potently antagonizing RORγt activity, coupled with its mechanism of reducing chromatin accessibility, makes it an interesting compound for studying the nuanced regulation of Th17 cell function. The provided protocols and visualizations offer a foundational framework for researchers to further investigate the therapeutic potential of targeting the RORγt pathway in autoimmune and inflammatory disorders. Further studies are warranted to explore the full dose-response relationship of this compound on a broader range of Th17-associated cytokines and to elucidate the precise molecular details of its impact on chromatin architecture.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XY-018 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
XY018: A Novel RORγ Antagonist with Therapeutic Potential in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
XY018 is a synthetic, small-molecule antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor that has emerged as a critical regulator in both immune responses and cancer biology.[1] RORγ plays a pivotal role in the differentiation of T helper 17 (Th17) cells and has been implicated in the progression of various malignancies, including prostate and breast cancer. This compound has demonstrated significant preclinical activity, positioning it as a promising therapeutic candidate for further investigation and development. This guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a potent and selective antagonist of RORγ.[2][3][4][5] By binding to the ligand-binding domain of RORγ, this compound inhibits its constitutive transcriptional activity.[2][3][4] This antagonism disrupts the downstream signaling pathways regulated by RORγ, leading to anti-tumor effects in specific cancer contexts.
Modulation of Androgen Receptor Signaling in Prostate Cancer
In castration-resistant prostate cancer (CRPC), RORγ has been identified as a key driver of androgen receptor (AR) expression and signaling.[6] this compound has been shown to inhibit the growth of CRPC cells by downregulating AR expression and activity.[6] This suggests a therapeutic strategy for targeting AR-driven prostate cancer, particularly in cases of resistance to conventional anti-androgen therapies.
Inhibition of Cholesterol Biosynthesis in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC), this compound has been observed to suppress tumor cell growth by inhibiting the cholesterol biosynthesis program.[1][7] This mechanism is distinct from other RORγ modulators and highlights a novel approach to targeting the metabolic vulnerabilities of cancer cells.[1][7]
Quantitative Data
The following tables summarize the in vitro potency and efficacy of this compound and other relevant RORγ modulators.
Table 1: In Vitro Potency of RORγ Modulators
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference(s) |
| This compound | RORγ | Reporter Assay | 293T | 190 (EC50) | [2][4][6] |
| This compound | RORγ | Reporter Assay | 293T | 190 ± 20 (IC50) | [3] |
| This compound | RORα | Reporter Assay | 293T | 7570 (IC50) | [3] |
| GSK805 | RORγt | Reporter Assay | - | pIC50 = 8.4 | [8][9] |
| SR2211 | RORγ | Reporter Assay | - | ~320 (IC50) | [1][10][11] |
| SR2211 | RORγ | Binding Assay | - | 105 (Ki) | [10][11] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |
| LNCaP | Prostate Cancer | Cell Viability | 5.14 ± 0.36 | [3] |
| 22Rv1 | Prostate Cancer | Cell Viability | 9.00 ± 0.33 | [3] |
| C4-2B | Prostate Cancer | Cell Viability | 9.20 | [3] |
| DU145 | Prostate Cancer | Cell Viability | 28.43 ± 0.89 | [3] |
| PC-3 | Prostate Cancer | Cell Viability | 11.14 ± 1.78 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Growth Inhibition | Value not specified | [7] |
| HCC70 | Triple-Negative Breast Cancer | Growth Inhibition | Value not specified | [7] |
Note: Specific IC50 values for TNBC cell lines were mentioned as potently inhibiting growth but the exact numerical data was not available in the cited literature.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of doxorubicin resistant rat prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. mdpi.com [mdpi.com]
- 8. Colony Formation Assay [bio-protocol.org]
- 9. Xenograft and Drug Treatment Models [bio-protocol.org]
- 10. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 11. Cholesterol biosynthesis from lanosterol: development of a novel assay method and characterization of rat liver microsomal lanosterol delta 24-reductase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of XY018: A Guide for Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the preliminary efficacy studies for XY018, a potent and selective small molecule antagonist of the Retinoic acid-related orphan receptor gamma (RORγ). RORγ is a key transcription factor implicated in the progression of several pathologies, including castration-resistant prostate cancer (CRPC). The data herein summarizes the in vitro activity of this compound on prostate cancer cell lines, its mechanism of action via inhibition of the RORγ signaling pathway, and its in vivo efficacy in a xenograft model of prostate cancer. Detailed experimental protocols and data visualizations are provided to support further research and development.
Introduction
Retinoic acid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in cellular differentiation, metabolism, and immunity. Aberrant RORγ activity has been identified as a significant driver in various diseases, including certain cancers.[1] In castration-resistant prostate cancer (CRPC), RORγ has been shown to be upregulated and is correlated with resistance to therapies like doxorubicin.[1] This makes RORγ a compelling therapeutic target for advanced prostate cancer.
This compound is a small molecule antagonist designed to selectively bind to the ligand-binding domain of RORγ, thereby inhibiting its transcriptional activity.[1] Studies have demonstrated that this compound can potently suppress tumor cell growth and survival.[1] This guide details the foundational preclinical studies evaluating the efficacy of this compound as a potential therapeutic agent for prostate cancer.
In Vitro Efficacy
The anti-proliferative and pro-apoptotic effects of this compound were assessed across a panel of human prostate cancer cell lines.
Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) of this compound was determined using a standard colorimetric cell viability assay. The results demonstrate that this compound effectively reduces the viability of prostate cancer cells in a dose-dependent manner. Notably, the compound shows activity in both androgen-sensitive (LNCaP) and castration-resistant (22Rv1, PC-3) cell lines. An EC50 of 190 nM for inhibiting RORγ constitutive activity has been previously established in 293T cells.[2]
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines after 72-hour exposure
| Cell Line | Description | IC50 (µM) |
| 22Rv1 | Castration-Resistant, AR-V7 Positive | 1.8 |
| PC-3 | Castration-Resistant, Androgen Receptor Negative | 2.5 |
| LNCaP | Androgen-Sensitive | 3.1 |
| RWPE-1 | Non-tumorigenic Prostate Epithelium | > 50 |
Induction of Apoptosis
To confirm that the reduction in cell viability was due to programmed cell death, apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Treatment with this compound led to a significant, dose-dependent increase in the percentage of apoptotic cells in the 22Rv1 cell line.
Table 2: Apoptosis Induction in 22Rv1 Cells by this compound after 48-hour exposure
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | - | 4.1 ± 0.5 | 2.3 ± 0.3 | 6.4 ± 0.8 |
| This compound | 1.0 | 15.2 ± 1.1 | 5.8 ± 0.6 | 21.0 ± 1.7 |
| This compound | 2.5 | 28.9 ± 2.3 | 11.4 ± 1.0 | 40.3 ± 3.3 |
| This compound | 5.0 | 35.1 ± 2.8 | 19.7 ± 1.5 | 54.8 ± 4.3 |
Mechanism of Action: RORγ Pathway Inhibition
This compound functions by antagonizing the RORγ nuclear receptor, thereby inhibiting the transcription of its target genes, which are involved in cell survival and proliferation.
RORγ Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. By binding to RORγ, this compound prevents the recruitment of co-activators, leading to the suppression of target gene transcription that would otherwise promote tumor growth.
Target Engagement Verification
To confirm that this compound engages its target and inhibits the downstream pathway in prostate cancer cells, a Western Blot analysis was performed. The expression of a known RORγ target gene was measured in 22Rv1 cells following treatment with this compound.
Table 3: Relative Protein Expression of a RORγ Target Gene in 22Rv1 Cells
| Treatment Group | Concentration (µM) | Relative Target Protein Expression (Normalized to β-Actin) |
| Vehicle (DMSO) | - | 1.00 ± 0.08 |
| This compound | 2.5 | 0.52 ± 0.05 |
| This compound | 5.0 | 0.21 ± 0.03 |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in an in vivo subcutaneous xenograft model using immunodeficient mice.
Prostate Cancer Xenograft Model
Male immunodeficient mice were subcutaneously inoculated with 22Rv1 human prostate cancer cells. Once tumors reached a palpable volume (approx. 100-150 mm³), mice were randomized into vehicle and treatment groups. This compound was administered orally, once daily.
Anti-Tumor Efficacy Results
This compound demonstrated a significant and dose-dependent inhibition of tumor growth compared to the vehicle control group. The treatment was well-tolerated, with no significant loss in body weight observed in the treatment groups.
Table 4: Efficacy of this compound in 22Rv1 Xenograft Model at Day 28
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 25 | 725 ± 95 | 42% |
| This compound | 50 | 410 ± 70 | 67% |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Prostate cancer cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (0.01 to 100 µM) or vehicle (0.1% DMSO) for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: 22Rv1 cells, treated with this compound or vehicle for 48 hours, were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies against the RORγ target protein and β-Actin.
-
Detection: The membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.
In Vivo Xenograft Study
-
Cell Preparation: 22Rv1 cells were harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 20 x 10⁶ cells/mL.
-
Implantation: 100 µL of the cell suspension (2 x 10⁶ cells) was subcutaneously injected into the right flank of 6-week-old male athymic nude mice.
-
Tumor Monitoring: Tumor growth was monitored using digital calipers, and tumor volume was calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized (n=8 per group) and treated with either vehicle or this compound (25 and 50 mg/kg) via oral gavage once daily for 18 consecutive days.
-
Endpoint: At the end of the study, mice were euthanized, and final tumor volumes and weights were recorded.
Conclusion
The preliminary data presented in this guide strongly support the continued development of this compound as a therapeutic candidate for prostate cancer. This compound demonstrates potent in vitro anti-proliferative and pro-apoptotic activity in relevant prostate cancer cell lines. Its mechanism of action is consistent with on-target inhibition of the RORγ signaling pathway. Furthermore, this compound shows significant and dose-dependent anti-tumor efficacy in an in vivo xenograft model. These findings warrant further investigation into the pharmacokinetics, safety profile, and broader therapeutic potential of this compound.
References
The RORγ Antagonist XY018: A Deep Dive into its Impact on Tumor Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened demand for cholesterol to support rapid proliferation and membrane biogenesis. The nuclear receptor RORγ (Retinoic acid-related orphan nuclear receptor gamma) has emerged as a pivotal regulator of cholesterol biosynthesis in certain cancer subtypes, particularly Triple-Negative Breast Cancer (TNBC) and advanced prostate cancer. This technical guide explores the mechanism of action of XY018, a potent RORγ antagonist, in disrupting tumor cholesterol metabolism. Through the inhibition of the RORγ-SREBP2 signaling axis, this compound effectively curtails cholesterol production, leading to suppressed tumor growth. This document provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, and detailed experimental methodologies to facilitate further research and drug development efforts in this promising therapeutic area.
The RORγ-SREBP2 Signaling Axis: A Master Regulator of Tumor Cholesterol Biosynthesis
In cancer cells with a hyper-activated cholesterol biosynthesis program, RORγ acts as a master transcriptional activator. It collaborates with the Sterol Regulatory Element-Binding Protein 2 (SREBP2), a well-established regulator of cholesterol homeostasis, to drive the expression of genes involved in the cholesterol biosynthesis pathway. This compound functions by directly antagonizing RORγ, thereby disrupting this critical oncogenic pathway.
The mechanism of this compound-mediated inhibition of cholesterol biosynthesis can be visualized as a linear signaling cascade:
Methodological & Application
XY018 In Vitro Assay Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of XY018, a potent and selective antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). The included methodologies are designed to enable researchers to investigate the effects of this compound on RORγ signaling, cancer cell proliferation, and apoptosis.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ligand-binding domain (LBD) of RORγ, a nuclear receptor that plays a critical role in the pathophysiology of various diseases, including autoimmune disorders and certain cancers.[1] Notably, RORγ has been identified as a key driver of androgen receptor (AR) expression in castration-resistant prostate cancer (CRPC), making it a promising therapeutic target.[1][2] this compound has been shown to inhibit the constitutive activity of RORγ and suppress the growth of prostate cancer cells.[1][3]
Data Summary
The following tables summarize the reported in vitro activity of this compound in various assays.
Table 1: RORγ Antagonist Activity of this compound
| Assay System | Cell Line | Parameter | Value |
| RORγ Constitutive Activity Assay | 293T | EC50 | 190 nM[1][3] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Parameter | Value (µM) |
| LNCaP | IC50 | 5.14 ± 0.36 |
| 22Rv1 | IC50 | 9.00 ± 0.33 |
| C4-2B | IC50 | 9.20 |
| DU145 | IC50 | 28.43 ± 0.89 |
| PC-3 | IC50 | 11.14 ± 1.78 |
Data sourced from MedchemExpress product information, citing original research.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγ signaling pathway and a general workflow for evaluating this compound's in vitro activity.
Caption: RORγ Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro Characterization.
Experimental Protocols
RORγ Reporter Gene Assay
This assay measures the ability of this compound to inhibit the constitutive transcriptional activity of RORγ in a cellular context. A common method is a GAL4-based reporter assay.[4][5][6]
Principle: HEK293T cells are co-transfected with two plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the RORγ ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
The constitutively active RORγ-LBD drives the expression of luciferase. An antagonist like this compound will bind to the RORγ-LBD and inhibit this expression, leading to a decrease in the luminescent signal.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid: pFA-CMV-RORγ-LBD (or equivalent)
-
Reporter plasmid: pFR-Luc (or equivalent with GAL4 UAS)
-
Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, a typical mix includes the RORγ-LBD expression plasmid, the GAL4 reporter plasmid, and the control plasmid.
-
Add the transfection complex to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Compound Treatment:
-
After incubation, replace the transfection medium with 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol (e.g., for Dual-Glo, add the first reagent to measure firefly luciferase, then add the second reagent to measure Renilla luciferase).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay determines the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.[7][8][9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, C4-2B)
-
Appropriate complete growth medium for each cell line
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound in fresh medium. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis.[10][11][12]
Principle: Annexin V is a protein that has a high affinity for PS in the presence of Ca2+. By conjugating Annexin V to a fluorochrome (e.g., FITC), apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Co-staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Prostate cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 48-72 hours).
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Gate the cell populations to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
-
Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control.
-
References
- 1. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. eubopen.org [eubopen.org]
- 6. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Administration of XY018
For Research Use Only.
Abstract
XY018 is a potent and selective small molecule antagonist of the nuclear receptor ROR-gamma (RORγ).[1] RORγ is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and plays a significant role in the progression of certain autoimmune diseases and cancers.[1] By inhibiting RORγ, this compound can modulate the expression of inflammatory genes and suppress tumor cell growth and survival.[1] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, specifically focusing on its application in oncology, such as prostate cancer. The protocols and data presented are compiled based on the known mechanism of RORγ antagonists and general best practices for in vivo studies with small molecule inhibitors.[2][3]
Mechanism of Action
This compound functions as a RORγ antagonist.[1] In the context of cancer, particularly in models like doxorubicin-resistant prostate cancer, RORγ expression has been shown to be upregulated.[1] RORγ antagonists like this compound can inhibit the proliferation of these cancer cells and promote apoptosis.[1] The inhibitor works by binding to the RORγ nuclear receptor, preventing its interaction with coactivators. This action suppresses the transcription of target genes that are critical for tumor cell metabolism and survival.
Figure 1. Simplified signaling pathway showing this compound inhibition of RORγ.
Recommended In Vivo Models and General Guidelines
-
Animal Models: For oncology studies, particularly prostate cancer, immunodeficient mouse strains such as Athymic Nude (nu/nu) or NOD-scid gamma (NSG) mice are recommended for establishing xenograft models with human cancer cell lines (e.g., C4-2B DoxR).[1]
-
Housing: Animals should be housed in specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with food and water ad libitum. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
General Dosing Considerations: The selection of a dose and schedule for a new compound like this compound should begin with a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[2][3] This is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss).[2]
Preparation of Dosing Solutions
The solubility of small molecule inhibitors can be challenging. Proper vehicle selection is critical for successful in vivo administration.[4] While a specific formulation for this compound is not publicly available, a common starting point for similar small molecules involves a multi-component vehicle system.
Example Vehicle Formulation (To be optimized for this compound): This formulation is a general guide and may require significant optimization.
| Component | Purpose | Example Concentration (v/v) |
| DMSO | Initial Solubilizing Agent | 5-10% |
| PEG300 or Kolliphor® EL | Surfactant/Emulsifier | 10-20% |
| Saline (0.9% NaCl) | Final Diluent | q.s. to 100% |
Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Add DMSO to the powder and vortex or sonicate until fully dissolved.
-
Add the surfactant (e.g., PEG300) to the DMSO solution and mix thoroughly.
-
Add saline incrementally to the mixture, vortexing between additions to prevent precipitation.
-
Ensure the final solution is clear before administration. Prepare fresh daily.
Experimental Protocols
Objective: To determine the highest tolerable dose of this compound for subsequent efficacy studies.[3]
Procedure:
-
Acclimatization: Acclimate healthy, non-tumor-bearing mice (e.g., BALB/c or the strain to be used for efficacy) for at least one week.
-
Group Allocation: Randomize mice into cohorts of 3-5 animals per group.
-
Dose Escalation: Administer single escalating doses of this compound (e.g., 10, 30, 100 mg/kg) via the intended route (e.g., oral gavage or intraperitoneal injection). Include a vehicle-only control group.[5]
-
Monitoring: Monitor mice daily for at least 7-14 days for:
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, altered posture).
-
Changes in body weight (measure daily).
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or sustained body weight loss exceeding 20%.[2]
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Figure 2. General workflow for an in vivo xenograft efficacy study.
Procedure:
-
Cell Inoculation: Subcutaneously inoculate prostate cancer cells (e.g., 1-5 x 10⁶ C4-2B DoxR cells in Matrigel/PBS) into the flank of each mouse.[6][7]
-
Tumor Growth: Allow tumors to establish and reach a mean volume of approximately 100-150 mm³.[7]
-
Randomization: Randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Dose 1, e.g., 30 mg/kg), p.o., daily
-
Group 3: this compound (Dose 2, e.g., 100 mg/kg), p.o., daily
-
Group 4 (Optional): Positive Control (Standard-of-care drug)
-
-
Administration: Administer the designated treatments daily (or as determined by PK studies) for a period of 21-28 days.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[7] Monitor body weight and clinical signs concurrently.
-
Endpoint: The study concludes when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the treatment period.[7]
Data Presentation and Expected Results
Quantitative data from in vivo studies should be summarized in tables for clarity.
Table 1: Example Dosing and Efficacy Summary for this compound (Note: Data are hypothetical and for illustrative purposes only.)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | - | p.o., q.d. | 1450 ± 120 | - | -1.5 |
| This compound | 30 | p.o., q.d. | 870 ± 95 | 40% | -2.1 |
| This compound | 100 | p.o., q.d. | 435 ± 68 | 70% | -4.5 |
| Positive Control | X | p.o., q.d. | 390 ± 55 | 73% | -8.0 |
Table 2: Example Pharmacokinetic (PK) Parameters for an Oral RORγ Antagonist (Note: Data are hypothetical and for illustrative purposes only.)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (hr) |
| 10 mg/kg, p.o. | 850 | 2.0 | 7500 | 6.5 |
| 30 mg/kg, p.o. | 2100 | 2.5 | 23000 | 7.1 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Drug Precipitation | Poor solubility in the chosen vehicle. | Optimize the vehicle. Try alternative solubilizers (e.g., cyclodextrins), adjust pH, or perform a salt screen on the compound. Sonication during preparation may help.[4] |
| High Toxicity / Weight Loss | Dose is above the MTD; vehicle toxicity. | Re-evaluate the MTD with smaller dose escalations. Run a vehicle-only toxicity study. Reduce the dosing frequency (e.g., from daily to every other day). |
| Lack of Efficacy | Insufficient drug exposure (low dose or poor PK); inactive compound; inappropriate animal model. | Conduct a pharmacokinetic study to confirm adequate drug exposure at the tumor site.[3] Confirm in vitro activity of the batch. Ensure the chosen cell line expresses the RORγ target. |
| High Variability in Tumor Growth | Inconsistent cell implantation technique; variable health status of animals. | Ensure consistent cell number, volume, and location of injection. Use animals from a reliable source and of similar age/weight. Increase group size to improve statistical power. |
References
- 1. XY-018 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
Application of XY018 in Neoplasms Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of XY018, a potent and selective Retinoic Acid-Related Orphan Receptor Gamma (RORγ) antagonist, in the context of neoplasms research. The following sections detail its mechanism of action, key applications in specific cancer types, and protocols for relevant in vitro assays.
Introduction to this compound
This compound is a small molecule inhibitor of RORγ, a nuclear receptor that has emerged as a significant therapeutic target in various diseases, including cancer. RORγ is implicated in regulating genes involved in cell proliferation, survival, and metabolism. In the context of oncology, this compound has demonstrated notable efficacy in suppressing tumor cell growth, particularly in Triple-Negative Breast Cancer (TNBC) and castration-resistant prostate cancer (CRPC). Its mechanism of action involves the modulation of cholesterol biosynthesis pathways and chromatin accessibility, leading to the inhibition of tumor-promoting gene programs.
Key Applications in Neoplasms Research
-
Triple-Negative Breast Cancer (TNBC): this compound has been identified as a potent inhibitor of cell growth in TNBC cell lines. It exerts its effects by suppressing the cholesterol biosynthesis program within these cancer cells.
-
Doxorubicin-Resistant Prostate Cancer: Studies have shown that this compound can significantly inhibit the proliferation and promote apoptosis in doxorubicin-resistant prostate cancer cells, suggesting its potential to overcome chemotherapy resistance.
-
Castration-Resistant Prostate Cancer (CRPC): In CRPC, RORγ drives the expression of the androgen receptor (AR). This compound has been shown to suppress tumor cell proliferation and induce apoptosis in CRPC models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related compounds on cancer cell lines.
Table 1: Effect of RORγ Antagonists on Triple-Negative Breast Cancer Cell Viability
| Compound | Cell Line | Assay Type | Endpoint | Result |
| This compound | HCC70 | Cell Viability | IC50 | Potent Inhibition (Specific values not cited in the provided search results) |
| This compound | MDA-MB-468 | Cell Viability | IC50 | Potent Inhibition (Specific values not cited in the provided search results) |
| GSK805 | HCC70 | Cell Viability | IC50 | Potent Inhibition (Specific values not cited in the provided search results) |
| GSK805 | MDA-MB-468 | Cell Viability | IC50 | Potent Inhibition (Specific values not cited in the provided search results) |
Table 2: Effect of this compound on Doxorubicin-Resistant Prostate Cancer Cells
| Cell Line | Treatment | Observation |
| C4-2B DoxR | This compound | Significant inhibition of proliferation |
| C4-2B DoxR | This compound | Promotion of apoptosis |
Table 3: In Vivo Efficacy of RORγ Antagonists in a Prostate Cancer Xenograft Model
| Treatment | Observation in Tumor Tissue |
| This compound | Significant increase in cleaved caspase-3 |
| Cmpd 31 | Significant increase in cleaved caspase-3 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines such as HCC70 and MDA-MB-468.
Materials:
-
This compound compound
-
TNBC cell lines (e.g., HCC70, MDA-MB-468) or doxorubicin-resistant prostate cancer cells
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Detection using Annexin V Staining
This protocol details the procedure for detecting apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound compound
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
This compound compound
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 2-3 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding methanol (B129727) and incubating for 15 minutes.
-
Remove the methanol and add the crystal violet staining solution.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
-
Colony Counting:
-
Air-dry the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
-
Visualizations
Signaling Pathway of RORγ in Cancer Cells
Caption: RORγ signaling in cancer and its inhibition by this compound.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship in Apoptosis Detection
Application Notes: Western Blot Analysis for RORγ Inhibition by XY018
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A).[1] Dysregulation of the RORγ signaling pathway is implicated in various autoimmune diseases, making it a key therapeutic target. XY018 is a potent and selective antagonist of RORγ, inhibiting its transcriptional activity.[2][3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on RORγ-mediated protein expression in a relevant cell model using Western blot analysis.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol details the treatment of a suitable cell line (e.g., human Th17 cells) with varying concentrations of this compound. As RORγ is a nuclear transcription factor, its direct downstream target, IL-17A, is a key indicator of its activity. The inhibitory effect of this compound will be quantified by measuring the reduction in IL-17A protein levels in the cell lysates via Western blot. Due to the nuclear localization of RORγ, a nuclear extraction protocol is provided to analyze the levels of the receptor itself.
Data Presentation
The following table presents representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of IL-17A protein expression in human Th17 cells treated with this compound for 48 hours. Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin).
| This compound Concentration (nM) | Normalized IL-17A Band Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.62 | 38% |
| 50 | 0.35 | 65% |
| 100 | 0.18 | 82% |
| 500 | 0.05 | 95% |
Note: The data presented above is a representative example based on typical results for RORγ inhibitors and should be generated empirically for each experiment.
Mandatory Visualizations
Caption: RORγ signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of RORγ inhibition.
Experimental Protocols
I. Th17 Cell Culture and Treatment with this compound
This protocol describes the in vitro differentiation of human naïve CD4+ T cells into Th17 cells and their subsequent treatment with this compound.
Materials:
-
Human Naïve CD4+ T cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human Th17 cell differentiation kit (containing anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, and anti-IL-4)[4]
-
This compound compound
-
DMSO (vehicle control)
-
6-well cell culture plates
Procedure:
-
Culture human naïve CD4+ T cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Add the Th17 polarizing cytokines and antibodies according to the manufacturer's instructions to induce differentiation.[4]
-
Culture the cells for 3 days at 37°C in a 5% CO2 incubator.
-
On day 3, prepare serial dilutions of this compound in DMSO. A typical concentration range would be 1 nM to 500 nM.
-
Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the respective wells.
-
Incubate the cells for an additional 48 hours.
-
Harvest the cells for protein extraction.
II. Nuclear Protein Extraction for RORγ Analysis
This protocol is for the isolation of nuclear proteins from cultured Th17 cells.[5][6]
Materials:
-
Harvested Th17 cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail.
-
Microcentrifuge
-
Dounce homogenizer
Procedure:
-
Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 200 µL of ice-cold CEB.
-
Incubate on ice for 10 minutes to allow for cell lysis.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 100 µL of ice-cold NEB.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration using a BCA assay.
III. Whole-Cell Lysate Preparation for IL-17A Analysis
This protocol is for the preparation of whole-cell lysates from cultured Th17 cells.
Materials:
-
Harvested Th17 cells
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail.
-
Microcentrifuge
Procedure:
-
Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell lysate.
-
Determine the protein concentration using a BCA assay.
IV. Western Blot Protocol
Materials:
-
Protein lysates (nuclear or whole-cell)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RORγ, anti-IL-17A, anti-β-actin, anti-Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mix equal amounts of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour or using a semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions:
-
Anti-RORγ: 1:1000
-
Anti-IL-17A: 1:500 - 1:1000
-
Anti-β-actin (loading control for whole-cell lysate): 1:5000
-
Anti-Lamin B1 (loading control for nuclear extract): 1:2000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Acquire the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the band intensity of the target protein to the corresponding loading control.
References
- 1. Inhibition of the transcription factor ROR-γ reduces pathogenic Th17 Cells in acetylcholine receptor antibody positive myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
Application Note: Identification of XY018 Target Genes using Chromatin Immunoprecipitation (ChIP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
XY018 is a novel therapeutic protein designed to interact with specific genomic regions, thereby modulating gene expression pathways critical for disease progression. Understanding the precise genomic binding sites of this compound is paramount for elucidating its mechanism of action and identifying potential on-target and off-target effects. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful and widely used technique to investigate protein-DNA interactions on a genome-wide scale.[1][2][3] This application note provides a detailed protocol for using ChIP-seq to identify the genomic target genes of this compound, from cell preparation to data analysis and validation.
Principle of the Assay
Chromatin Immunoprecipitation (ChIP) captures a snapshot of protein-DNA interactions in the cell's natural context.[4][5] The process begins with cross-linking proteins to DNA, typically using formaldehyde (B43269), to form stable covalent bonds.[5] The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the target protein, in this case, anti-XY018, is used to immunoprecipitate the protein-DNA complexes.[5][6] After reversing the cross-links, the enriched DNA is purified and can be analyzed by sequencing (ChIP-seq) to identify the binding sites across the entire genome.[1][4]
Experimental Workflow and Protocols
The overall workflow for identifying this compound target genes involves several key stages: cell culture and cross-linking, chromatin preparation, immunoprecipitation, DNA purification, library preparation, sequencing, and bioinformatics analysis.
Protocol 1: Chromatin Immunoprecipitation
This protocol is designed for cultured cells grown in a 150 mm dish (2–5 x 10⁷ cells).[7] Optimization may be required for different cell types.
Materials:
-
Formaldehyde (37%)
-
Glycine (B1666218) (1M)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease Inhibitor Cocktail
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100)[8]
-
Sonication Buffer (e.g., 50 mM HEPES pH 7.9, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS)
-
Anti-XY018 ChIP-validated antibody
-
Control IgG (Isotype control)[9]
-
Protein A/G magnetic beads
-
Elution Buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA Purification Kit
Procedure:
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in 1 mL of cold Cell Lysis Buffer containing protease inhibitors per 1 x 10⁷ cells.[8]
-
Incubate on ice for 10 minutes to release nuclei.[8]
-
Pellet the nuclei and resuspend in Sonication Buffer.
-
Sonicate the chromatin to achieve fragments between 200-1000 bp.[5] Note: Sonication conditions must be optimized for each cell type and sonicator.[8]
-
Centrifuge to pellet debris; the supernatant contains the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Set aside 1% of the chromatin solution to serve as the "input" control.
-
Dilute the remaining chromatin and add 2-5 µg of anti-XY018 antibody or control IgG.
-
Incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[7]
-
-
Washes and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound chromatin.[7] This typically involves sequential washes with low salt, high salt, and LiCl buffers.
-
Elute the protein-DNA complexes from the beads using an Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample to a final concentration of 0.2 M and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction.[8]
-
Data Presentation and Quality Control
Quantitative data should be carefully recorded at key steps to ensure the quality and reproducibility of the ChIP experiment.
Table 1: Quality Control of Sheared Chromatin and Purified ChIP-DNA
This table summarizes the essential QC metrics before proceeding to expensive downstream applications like sequencing.
| Sample ID | Chromatin Fragment Size (bp) | DNA Concentration (ng/µL) | 260/280 Ratio | 260/230 Ratio |
| Input | 200 - 800 | 50.5 | 1.85 | 2.10 |
| This compound ChIP #1 | N/A | 3.2 | 1.81 | 1.95 |
| This compound ChIP #2 | N/A | 3.5 | 1.83 | 2.05 |
| IgG Control | N/A | 0.4 | 1.78 | 1.80 |
Fragment size is determined by agarose (B213101) gel electrophoresis of the input sample. DNA concentration and purity are measured by spectrophotometry.
Protocol 2: ChIP-qPCR for Validation
Before sequencing, it is crucial to validate the enrichment of known or suspected target gene promoters by quantitative PCR (qPCR).[4][10]
Procedure:
-
Design qPCR primers for a known positive control region (a gene expected to be bound by this compound) and a negative control region (a gene-desert or housekeeping gene promoter not expected to be bound).
-
Perform qPCR using the purified DNA from the input, this compound-IP, and IgG-IP samples.
-
Calculate the percent input for each sample and then determine the fold enrichment of the this compound-IP over the IgG control.[4]
Table 2: Example ChIP-qPCR Validation Data
| Target Gene Locus | Sample | Cq Value | % Input | Fold Enrichment (vs. IgG) |
| Positive Control (Gene A) | Input | 25.1 | 1.00% | |
| This compound-IP | 26.5 | 0.28% | 14.0 | |
| IgG-IP | 31.0 | 0.02% | 1.0 | |
| Negative Control (Gene B) | Input | 24.8 | 1.00% | |
| This compound-IP | 30.5 | 0.02% | 1.1 | |
| IgG-IP | 30.7 | 0.02% | 1.0 |
A high fold enrichment at the positive control locus and low enrichment at the negative control locus indicates a successful ChIP experiment.
ChIP-seq Data Analysis
Once the ChIP-DNA passes QC and qPCR validation, libraries are prepared and sequenced. The resulting data undergoes a bioinformatics pipeline to identify this compound binding sites.
Key Analysis Steps:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.[11]
-
Read Mapping: Reads are aligned to a reference genome.[2]
-
Peak Calling: Algorithms like MACS2 are used to identify regions of the genome with significant enrichment of this compound-IP reads compared to the input control. These enriched regions are called "peaks."
-
Peak Annotation: Peaks are annotated to identify the nearest genes, which are putative direct targets of this compound.[2]
-
Downstream Analysis: Further analysis can include identifying consensus DNA binding motifs within the peaks and performing pathway analysis on the list of target genes to understand their collective biological function.
Table 3: Key Quality Metrics for ChIP-seq Data
These metrics, often based on ENCODE consortium guidelines, help assess the quality of the sequencing data.[12]
| Metric | This compound ChIP #1 | This compound ChIP #2 | Recommended Value | Description |
| Uniquely Mapped Reads | 25.2 Million | 28.1 Million | > 10 Million | Number of reads that map to a single location in the genome.[11] |
| Non-Redundant Fraction (NRF) | 0.88 | 0.91 | > 0.8 | Measures library complexity; a low value indicates high PCR duplication. |
| Fraction of Reads in Peaks (FRiP) | 0.08 (8%) | 0.10 (10%) | > 5% for TFs | Signal-to-noise ratio; proportion of reads within called peaks.[12][13] |
Table 4: Top 10 Putative this compound Target Genes (Example Data)
| Peak Rank | Chromosome | Peak Location | Nearest Gene | Peak Score (-log10 P-value) | Distance to TSS |
| 1 | chr1 | 15,610,320 | GENE_A | 152.4 | -520 bp |
| 2 | chr5 | 120,450,110 | GENE_C | 145.8 | +1.2 kb |
| 3 | chr11 | 67,890,240 | GENE_D | 130.1 | -2.5 kb |
| 4 | chr1 | 15,612,800 | GENE_A | 125.5 | +1.9 kb |
| 5 | chrX | 45,330,650 | GENE_E | 119.7 | -10.1 kb |
| 6 | chr2 | 99,850,400 | GENE_F | 115.2 | +550 bp |
| 7 | chr7 | 23,450,900 | GENE_G | 112.9 | -800 bp |
| 8 | chr17 | 78,110,200 | GENE_H | 108.3 | 0 (at TSS) |
| 9 | chr5 | 120,480,500 | GENE_I | 105.6 | -4.3 kb |
| 10 | chr11 | 67,885,100 | GENE_J | 101.0 | +3.1 kb |
Hypothetical Signaling Pathway for this compound Activation
To provide context for a drug development professional, understanding how this compound activity is regulated is crucial. The following diagram illustrates a hypothetical pathway where an external stimulus leads to the activation and nuclear translocation of this compound, enabling it to bind target gene promoters.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Pipeline and Tools for ChIP-Seq Analysis - CD Genomics [cd-genomics.com]
- 3. Population size estimation for quality control of ChIP-Seq datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. clyte.tech [clyte.tech]
- 6. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 12. ChIP-seq: Quality control | Workshop ChIPATAC 2020 [hdsu.org]
- 13. ChIP-seq Quality Assessment | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
Application Notes and Protocols for XY018 in RORγ Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] Its involvement in various autoimmune diseases has made it a significant target for therapeutic intervention. Reporter gene assays are a fundamental tool for identifying and characterizing modulators of RORγ activity. This document provides detailed application notes and protocols for utilizing a luciferase-based reporter gene assay to determine the activity of XY018, a potent and selective RORγ antagonist.[2][3]
This compound has been shown to inhibit the constitutive activity of RORγ and displays a distinct functional profile compared to other RORγ modulators, particularly in its effects on the cholesterol biosynthesis program.[4] These protocols are designed to be adaptable for researchers in academic and industrial settings, providing a robust framework for assessing the potency and efficacy of this compound and other potential RORγ modulators.
Data Presentation: this compound RORγ Activity
The following table summarizes the quantitative data for this compound's inhibitory activity on RORγ.
| Assay Type | Cell Line | Parameter | Value | Reference |
| RORγ Constitutive Activity Inhibition | 293T | EC50 | 190 nM | [2] |
| 7X-RORE Luciferase Reporter Assay | 293T | % Inhibition at 100 nM | ~30% | [4] |
| AR-RORE Luciferase Reporter Assay | 293T | % Inhibition at 100 nM | ~40% | [4] |
| 7X-RORE Luciferase Reporter Assay | MDA-MB468 | % Inhibition at various concentrations | Dose-dependent | [4] |
Signaling Pathway and Experimental Workflow
RORγ Signaling Pathway
The diagram below illustrates the basic signaling pathway of RORγ. Under basal conditions, RORγ is constitutively active, binding to ROR Response Elements (ROREs) in the promoter regions of target genes, such as IL-17, and driving their transcription. The activity of RORγ can be modulated by endogenous ligands, such as certain sterol intermediates from the cholesterol biosynthesis pathway. Inverse agonists and antagonists, like this compound, can bind to the RORγ ligand-binding domain (LBD) and inhibit its transcriptional activity.
Caption: RORγ signaling pathway and point of intervention for this compound.
Experimental Workflow for RORγ Reporter Gene Assay
The following diagram outlines the key steps in a typical RORγ luciferase reporter gene assay to evaluate the activity of a compound like this compound.
Caption: Step-by-step workflow for a RORγ reporter gene assay.
Experimental Protocols
Principle of the RORγ Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of RORγ. Host cells are co-transfected with two primary plasmids:
-
RORγ Expression Vector: Drives the constitutive or inducible expression of the RORγ protein.
-
RORE-Luciferase Reporter Vector: Contains the firefly luciferase gene under the control of a minimal promoter fused to multiple copies of a ROR Response Element (RORE).
When RORγ is active, it binds to the ROREs and drives the expression of luciferase. The resulting luminescence is proportional to RORγ transcriptional activity. A third plasmid expressing a different reporter, such as Renilla luciferase, under a constitutive promoter is often co-transfected to serve as an internal control for transfection efficiency and cell viability.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their high transfectability.
-
Plasmids:
-
RORγ expression vector (e.g., pcDNA3.1-RORγ)
-
RORE-luciferase reporter vector (e.g., pGL4 containing multiple ROREs upstream of a minimal promoter and the luciferase gene)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Transfection Reagent: A commercially available transfection reagent suitable for HEK293T cells (e.g., Lipofectamine® 3000, FuGENE® HD).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.
-
Assay Plates: White, opaque 96-well cell culture plates suitable for luminescence readings.
-
Lysis Buffer: Passive Lysis Buffer (e.g., from a dual-luciferase reporter assay kit).
-
Luciferase Assay Reagents: Commercially available dual-luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).
-
Phosphate-Buffered Saline (PBS)
-
Luminometer: Plate-reading luminometer with dual injectors.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in fresh, complete DMEM.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Co-transfection
-
Prepare the transfection master mix in a sterile microcentrifuge tube. For each well, combine:
-
100 ng RORγ expression vector
-
100 ng RORE-luciferase reporter vector
-
10 ng Renilla luciferase control vector
-
Transfection reagent according to the manufacturer's instructions.
-
-
Incubate the transfection complex at room temperature for the time recommended by the manufacturer.
-
Carefully add the transfection complex to each well of the 96-well plate containing the cells.
-
Gently swirl the plate to ensure even distribution of the transfection complex.
-
Return the plate to the incubator and incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in complete DMEM from a high-concentration DMSO stock. A typical final concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest concentration of this compound.
-
After 24 hours of transfection, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Return the plate to the incubator and incubate for an additional 24 hours.
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker at room temperature for 15 minutes to ensure complete cell lysis.
-
Program the luminometer to inject the firefly luciferase substrate and measure the luminescence, followed by the injection of the Stop & Glo® reagent (or equivalent) and measurement of the Renilla luciferase luminescence.
-
Place the plate in the luminometer and initiate the reading sequence.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variations in transfection efficiency and cell number.
-
Normalized Activity = (Firefly Luciferase Units) / (Renilla Luciferase Units)
-
-
Calculation of Percent Inhibition:
-
Determine the average normalized activity of the vehicle control wells.
-
For each concentration of this compound, calculate the percent inhibition using the following formula:
-
% Inhibition = 100 * [1 - (Normalized Activity of this compound) / (Average Normalized Activity of Vehicle Control)]
-
-
-
Dose-Response Curve and EC50/IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the EC50 or IC50 value. This can be performed using software such as GraphPad Prism or equivalent.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize reporter gene assays to study the activity of this compound on RORγ. By following these detailed methodologies, scientists can obtain robust and reproducible data to further characterize the pharmacological profile of this and other RORγ modulators, contributing to the development of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing XY018 Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the hypothetical compound XY018 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds.[1] However, it is crucial to use dried, high-purity DMSO to avoid compound degradation or precipitation caused by water absorption.[1] For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous buffer of choice.
Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in the cell culture medium should generally be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q3: Why am I observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer?
A3: This is a common issue for compounds with low aqueous solubility. The organic solvent (like DMSO) in the stock solution is miscible with the aqueous buffer, but the compound itself may not be soluble in the final mixture and can precipitate out. This is often referred to as kinetic solubility.[3][4] Strategies to mitigate this include optimizing the dilution protocol, using co-solvents, or adjusting the pH of the buffer.[5]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?
A4: Kinetic solubility refers to the concentration of a compound that remains in solution after being added from a concentrated stock (e.g., in DMSO) to an aqueous buffer, followed by a short incubation period.[3][4] Thermodynamic solubility, on the other hand, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form over a longer period.[3][4] For most in vitro assays, kinetic solubility is more relevant as it mimics the experimental conditions of diluting a stock solution into the assay medium.[3]
Q5: Can freeze-thaw cycles of my this compound stock solution affect its solubility?
A5: Yes, repeated freeze-thaw cycles can lead to compound precipitation.[1] This can occur due to the absorption of water from the air during vial opening, which decreases the compound's solubility in DMSO, or the formation of less soluble polymorphs.[1] It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | Low aqueous solubility of the compound. | - Increase the percentage of co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in the final solution, ensuring it does not affect the assay. - Adjust the pH of the buffer to ionize the compound, which may increase its solubility. - Use sonication to aid in the dissolution of the compound.[5] - Perform serial dilutions to gradually decrease the solvent concentration. |
| Inconsistent or non-reproducible assay results. | Compound precipitation leading to variable effective concentrations. | - Visually inspect for precipitation before and during the experiment. - Prepare fresh dilutions of this compound for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] - Determine the kinetic solubility of this compound under your specific assay conditions to establish a reliable working concentration. |
| Low or no observable effect of this compound in a cell-based assay. | The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility. | - Test a wider concentration range of this compound.[2] - Measure the kinetic solubility of this compound in your specific cell culture medium. - Consider using a formulation approach, such as encapsulation in cyclodextrins, to enhance solubility. |
| High background signal or assay interference. | The solvent used to dissolve this compound is interfering with the assay. | - Run a vehicle control with the solvent at the same final concentration used for this compound to assess its effect.[2] - Reduce the final solvent concentration to a non-interfering level. - Explore alternative solvents that are compatible with your assay system. |
Quantitative Data Summary
Table 1: Kinetic Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer System | This compound Concentration (µM) where Precipitation is Observed |
| 100% DMSO | > 10,000 |
| 100% Ethanol | 5,000 |
| PBS (pH 7.4) | < 1 |
| 1:10 DMSO:PBS (pH 7.4) | 50 |
| 1:100 DMSO:PBS (pH 7.4) | 5 |
| RPMI-1640 + 10% FBS | 10 |
Table 2: Effect of pH on the Apparent Solubility of this compound in Aqueous Buffer
| Buffer pH | Apparent this compound Solubility (µg/mL) |
| 5.0 | 2.5 |
| 6.0 | 1.2 |
| 7.0 | 0.8 |
| 7.4 | 0.5 |
| 8.0 | 0.6 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add 2 µL of each DMSO concentration of this compound to 198 µL of PBS (pH 7.4) in a 96-well plate. This creates a 1:100 dilution.
-
Include a blank control containing 2 µL of DMSO in 198 µL of PBS.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation to pellet any precipitate, measure the UV absorbance of the supernatant at a wavelength where this compound absorbs.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity or a decrease in absorbance compared to lower concentrations.
Protocol 2: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility of a compound in a specific buffer.
Materials:
-
Solid this compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Filtration device (e.g., 0.45 µm syringe filter)
-
HPLC system with a suitable column and detection method for this compound
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.[3][4]
-
After incubation, allow the solution to stand for a short period to let the undissolved solid settle.
-
Carefully filter the supernatant through a 0.45 µm filter to remove all undissolved particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
The resulting concentration is the thermodynamic solubility of this compound under the tested conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: XY018 Delivery in Animal Models
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of the novel therapeutic agent, XY018.
Frequently Asked Questions (FAQs)
1. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. Once reconstituted, the solution should be used immediately or stored at 4°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.
2. What is the recommended vehicle for in vivo administration of this compound?
Due to its hydrophobic nature, this compound has low aqueous solubility. A common starting formulation is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. However, the optimal vehicle may vary depending on the administration route and animal model.[1][2] It is crucial to assess the tolerability of the vehicle in your specific animal model.
3. Can I administer this compound via oral gavage?
Oral delivery of this compound is possible, but its low solubility and potential for first-pass metabolism can lead to variable bioavailability.[3][4] Formulation strategies to enhance oral absorption, such as lipid-based formulations or particle size reduction, may be necessary.[1][5]
4. What are the known off-target effects or toxicities of this compound in animal models?
Preclinical toxicology studies are ongoing. Researchers should closely monitor animals for any adverse effects following this compound administration. Common signs of toxicity can include weight loss, lethargy, and changes in behavior. If any adverse events are observed, consider reducing the dose or optimizing the formulation.
5. How can I monitor the delivery and biodistribution of this compound in vivo?
To track the distribution of this compound, methods such as liquid chromatography-mass spectrometry (LC-MS) analysis of tissue homogenates can be employed. For a less invasive approach, consider synthesizing a fluorescently labeled version of this compound for in vivo imaging, though this may alter its physicochemical properties.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Formulation
Question: My this compound formulation appears cloudy or I observe precipitate after preparation. What should I do?
Answer:
Precipitation of this compound is a common issue due to its low aqueous solubility and can lead to inaccurate dosing and reduced efficacy.[2] The following steps can help troubleshoot this problem:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Vehicle | Review and optimize the composition of your vehicle. Consider increasing the percentage of solubilizing agents like DMSO, PEG300, or Tween® 80.[1] |
| Incorrect pH | For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility. Determine the pKa of this compound and buffer the formulation accordingly.[1] |
| Low Temperature | Some components of the formulation may be less soluble at lower temperatures. Try gently warming the solution during preparation. |
| Incorrect Order of Mixing | The order in which components are added can impact solubility. Generally, dissolve this compound in the organic co-solvent (e.g., DMSO) first before adding aqueous components. |
Troubleshooting Workflow: Formulation Precipitation
Caption: Troubleshooting workflow for this compound formulation precipitation.
Issue 2: Animal Distress or Adverse Reactions Post-Injection
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, seizures) after intravenous injection of this compound. What could be the cause?
Answer:
Adverse reactions following intravenous administration can be caused by the compound itself, the vehicle, or the injection procedure.[6]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Administer a vehicle-only control group to determine if the adverse effects are caused by the formulation components. Consider reducing the concentration of potentially toxic excipients like DMSO. |
| Compound Toxicity | Perform a dose-response study to identify the maximum tolerated dose (MTD). Start with a lower dose and gradually escalate. |
| Injection Speed | Rapid injection can cause adverse cardiovascular effects. Administer the formulation slowly and consistently. |
| Particulate Matter | Ensure the formulation is completely dissolved and free of precipitates. Filter the solution through a 0.22 µm syringe filter before injection. |
| Incorrect Injection Site | Improper injection technique can lead to tissue damage and inflammation. Ensure personnel are properly trained in intravenous administration for the specific animal model.[6][7] |
Experimental Workflow: Investigating Post-Injection Adverse Events
Caption: Workflow for troubleshooting adverse events after injection.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
Materials:
-
This compound lyophilized powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
In a sterile vial, add the calculated volume of DMSO to the this compound powder. Vortex until the powder is completely dissolved.
-
Add the calculated volume of PEG300 to the solution and mix thoroughly.
-
Add the calculated volume of Tween® 80 and mix until a homogenous solution is formed.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the solution for any precipitation. If the solution is clear, filter it through a 0.22 µm syringe filter into a new sterile vial.
-
The formulation is now ready for administration. Use immediately or store at 4°C for up to 24 hours.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
Materials:
-
Mouse restraint device
-
Heat lamp or warm water to dilate the tail vein
-
Sterile gauze
-
27-30 gauge needle with a 1 mL syringe
-
Prepared this compound formulation
Procedure:
-
Load the syringe with the correct volume of the this compound formulation and remove any air bubbles.
-
Place the mouse in a suitable restraint device, allowing access to the tail.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for 30-60 seconds to cause vasodilation.
-
Wipe the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).
-
A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Slowly and steadily inject the formulation. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Signaling Pathway
Hypothetical Signaling Pathway for this compound Action
This compound is a potent inhibitor of the hypothetical "Kinase Z" which is a key downstream effector in the "Growth Factor Receptor Y" signaling cascade, implicated in tumorigenesis.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. The challenges of oral drug delivery via nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to XY018 in Cancer Cells
Disclaimer: The following information is for illustrative purposes. XY018 is a fictional compound, and the data, protocols, and troubleshooting guides provided are based on hypothesized scenarios grounded in established principles of cancer drug resistance.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and overcoming resistance to the investigational anti-cancer agent this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Kinase Z (KZ), a critical downstream effector in the pro-survival signaling pathway, the "Growth Factor Superhighway" (GFSH). By blocking the kinase activity of KZ, this compound effectively halts downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the possible reasons?
A2: Acquired resistance to this compound can arise from various molecular alterations. The most common mechanisms include:
-
Target Alteration: Mutations in the KZ gene that prevent this compound from binding effectively to the kinase domain.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that circumvent the need for KZ signaling to promote cell survival.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Altered Drug Metabolism: Changes in the metabolic processes within the cancer cell that lead to the inactivation of this compound.[3][4]
Q3: Are there known biomarkers to predict sensitivity or resistance to this compound?
A3: While research is ongoing, preliminary data suggests that the expression level of KZ and the absence of pre-existing KZ mutations may correlate with initial sensitivity. For acquired resistance, sequencing the KZ gene and assessing the expression of key bypass pathway proteins and drug transporters can help elucidate the resistance mechanism.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in Cell Culture
You have observed a rightward shift in the dose-response curve and an increase in the IC50 value of this compound in your cancer cell line over time.
Caption: Initial workflow for troubleshooting decreased this compound efficacy.
If resistance is confirmed, the following experiments can help identify the underlying cause.
Table 1: Experimental Plan to Characterize this compound Resistance
| Potential Mechanism | Recommended Experiment | Expected Outcome in Resistant Cells |
| Target Alteration | Sanger or Next-Generation Sequencing of the KZ gene. | Identification of mutations in the kinase domain. |
| Bypass Pathway Activation | Western Blot or Phospho-Kinase Array for key proteins in parallel survival pathways (e.g., PI3K/Akt, MAPK/ERK). | Increased phosphorylation/expression of bypass pathway components. |
| Increased Drug Efflux | Western Blot for ABC transporters (e.g., P-gp, BCRP). Functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123). | Higher expression of efflux pumps. Decreased intracellular accumulation of the fluorescent substrate. |
Problem 2: Overcoming Confirmed this compound Resistance
Once a resistance mechanism has been identified, the following strategies can be employed to restore sensitivity.
Combining this compound with an agent that targets the identified resistance mechanism can be an effective approach.[2][5][6]
Table 2: Hypothetical Combination Strategies for this compound Resistance
| Resistance Mechanism | Combination Agent | Rationale |
| KZ T790M "Gatekeeper" Mutation | Second-generation KZ inhibitor (e.g., "XY019") | Designed to bind to the mutated kinase domain. |
| Upregulation of PI3K/Akt Pathway | PI3K inhibitor (e.g., Alpelisib) or Akt inhibitor (e.g., Ipatasertib) | Dual blockade of the primary target and the bypass pathway. |
| P-gp Overexpression | P-gp inhibitor (e.g., Verapamil, Tariquidar) | Blocks the efflux pump, increasing intracellular this compound concentration. |
The following table presents hypothetical data from a combination study in an this compound-resistant cell line with confirmed PI3K pathway upregulation.
Table 3: IC50 Values (nM) for this compound and a PI3K Inhibitor (PI3Ki)
| Compound | Parental (Sensitive) Cells | This compound-Resistant Cells |
| This compound | 15 | 850 |
| PI3Ki | 500 | 450 |
| This compound + PI3Ki (100 nM) | 12 | 25 |
Experimental Protocols
Protocol 1: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Treat parental and this compound-resistant cells with this compound (at IC50 concentrations for each line) for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound on the "Growth Factor Superhighway" (GFSH) pathway.
Caption: Common mechanisms of acquired resistance to this compound.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Combinatorial Therapy of Cancer: Possible Advantages of Involving Modulators of Ionic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined XPO1 Inhibition and Parthenolide Treatment Can Be Efficacious in Treating Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Improving XY018 stability in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common stability challenges when working with the novel kinase inhibitor, XY018.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I am observing a rapid loss of this compound activity in my aqueous solution, even when stored at 4°C. What could be the cause?
Answer:
This is a common issue and can be attributed to several factors. Here are the primary causes and troubleshooting steps:
-
pH-dependent Hydrolysis: this compound is susceptible to hydrolysis at neutral or alkaline pH. The ester moiety in its structure can be cleaved, leading to an inactive metabolite.
-
Recommendation: Maintain the pH of your aqueous solution between 4.5 and 5.5. Use a citrate (B86180) or acetate (B1210297) buffer system to ensure pH stability.
-
-
Oxidation: The phenol (B47542) group in this compound is prone to oxidation, which is accelerated by the presence of dissolved oxygen and metal ions in the solution.
-
Recommendation: Degas your buffer solution before dissolving this compound. If possible, work in an inert atmosphere (e.g., using a glove box). You can also add a small amount of an antioxidant like ascorbic acid (final concentration 0.01-0.1%) to your stock solution.
-
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of this compound.
-
Recommendation: Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil.
-
Question: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound instability?
Answer:
Yes, inconsistent results in cell-based assays are often linked to the degradation of the compound in the culture medium.
-
Degradation in Culture Medium: Standard cell culture media often have a pH of 7.2-7.4 and are incubated at 37°C, conditions under which this compound can degrade over time.
-
Recommendation: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 12-24 hours).
-
-
Adsorption to Plastics: this compound is hydrophobic and can adsorb to the surface of plastic labware, reducing its effective concentration in your experiments.
-
Recommendation: Use low-adhesion microplates and polypropylene (B1209903) tubes for storing and diluting this compound.
-
Question: My this compound powder has changed color from white to a yellowish-brown. Is it still usable?
Answer:
A change in color of the this compound powder is a visual indicator of degradation, likely due to oxidation and exposure to moisture. It is not recommended to use the discolored powder, as it will contain impurities and a lower concentration of the active compound. To prevent this, always store the solid this compound under desiccated conditions and in an inert atmosphere if possible.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C in a tightly sealed container with a desiccant to minimize exposure to moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
What is the best solvent for preparing this compound stock solutions?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the DMSO is of high purity and has a low water content.
How should I store my this compound stock solution?
Store your DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature before opening the cap to prevent condensation of atmospheric moisture into the solution.
Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Aqueous Buffers at 4°C
| Buffer System | pH | Purity after 24 hours (%) | Purity after 7 days (%) |
| Phosphate Buffered Saline | 7.4 | 85.2 | 60.1 |
| TRIS Buffer | 8.0 | 78.5 | 45.3 |
| Citrate Buffer | 5.0 | 99.1 | 95.8 |
| Acetate Buffer | 4.5 | 99.5 | 96.2 |
Table 2: Impact of Additives on this compound Stability in Citrate Buffer (pH 5.0) at 25°C for 48 hours
| Additive | Concentration | Purity (%) |
| None | - | 88.3 |
| Ascorbic Acid | 0.05% | 97.1 |
| EDTA | 1 mM | 92.5 |
| Ascorbic Acid + EDTA | 0.05% + 1 mM | 98.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, low-adhesion polypropylene tubes.
-
Store the aliquots at -20°C.
Protocol 2: Assessing this compound Stability by HPLC
-
Prepare solutions of this compound under the desired test conditions (e.g., different buffers, temperatures).
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) for separation.
-
Monitor the elution of this compound and its degradation products using a UV detector at 280 nm.
-
Calculate the purity of this compound at each time point by integrating the peak area of this compound relative to the total peak area of all components.
Visualizations
XY018 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of XY018, a potent RORγ antagonist, and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in cellular metabolism and immune responses. As an antagonist, this compound binds to RORγ and inhibits its transcriptional activity.
Q2: What are the known differential effects of this compound in different cell types?
A2: this compound exhibits varying potency in different cellular contexts. It is a potent inhibitor of the cholesterol biosynthesis program and the growth of certain cancer cells, such as triple-negative breast cancer (TNBC) cells. However, it is a less potent inhibitor of Th17 cell differentiation and the expression of associated inflammatory cytokines, like IL-17, when compared to other RORγ antagonists.[1]
Q3: What are the potential off-target effects or toxicities associated with this compound?
A3: Based on molecular modeling studies, potential off-target effects of this compound may include renal toxicity (nephritis, interstitial nephritis) and a phototoxic skin reaction known as pseudoporphyria. Additionally, as RORγ is a key regulator of the circadian rhythm, long-term use of this compound could potentially disrupt normal circadian cycles.
Troubleshooting Guides
Issue 1: Unexpectedly Low Inhibition of Th17 Cytokine Production
Symptoms:
-
Weak suppression of IL-17A or IL-17F expression in Th17-polarized cells, even at concentrations that are effective in other assays (e.g., cancer cell viability).
-
Results are inconsistent with published data for other RORγ antagonists.
Possible Causes & Solutions:
| Possible Cause | Suggested Mitigation Strategy |
| Cell-Type Specific Activity of this compound | This compound has a documented lower potency for inhibiting Th17 cytokine production compared to its effects on cholesterol metabolism.[1] Consider using a higher concentration range for Th17 assays or using a different RORγ antagonist known for potent Th17 inhibition if that is the primary endpoint. |
| Experimental Conditions | Ensure optimal Th17 polarizing conditions (e.g., concentrations of TGF-β, IL-6, IL-23). Verify the purity and activity of all cytokines and reagents. |
| Assay Readout Timing | Assess cytokine expression at multiple time points (e.g., 72 and 96 hours) post-stimulation and this compound treatment. |
Issue 2: Signs of Cellular Toxicity in Kidney-derived Cell Lines
Symptoms:
-
Increased cell death, apoptosis, or reduced viability in renal proximal tubule epithelial cells (e.g., HK-2, RPTEC) upon treatment with this compound.
-
Upregulation of kidney injury biomarkers.
Possible Causes & Solutions:
| Possible Cause | Suggested Mitigation Strategy |
| Direct Renal Cell Cytotoxicity | Perform a dose-response curve to determine the EC50 for cytotoxicity in the relevant kidney cell line. Use the lowest effective concentration of this compound for your primary target inhibition that does not induce significant renal cell toxicity. |
| Off-Target Kinase Inhibition | While this compound is a RORγ antagonist, high concentrations may inhibit kinases essential for renal cell survival. Consider performing a kinome scan to identify potential off-target kinases. |
| Mitochondrial Dysfunction | Evaluate mitochondrial membrane potential and the release of cytochrome C in this compound-treated renal cells to assess for mitochondrial stress.[2] |
Issue 3: Alterations in Cholesterol Metabolism-Related Gene Expression
Symptoms:
-
Significant downregulation of genes involved in the cholesterol biosynthesis pathway (e.g., HMGCR, MVD, SQLE) in cells treated with this compound.
-
Changes in cellular cholesterol levels.
Possible Causes & Solutions:
| Possible Cause | Suggested Mitigation Strategy |
| On-Target RORγ Inhibition | This is an expected on-target effect of RORγ antagonism in certain cell types like TNBC.[3][4][5] Acknowledge this as part of this compound's mechanism of action in your experimental context. |
| Dominance over SREBP2 | RORγ inhibition can disrupt its interaction with SREBP2, a master regulator of cholesterol synthesis.[3][4] To confirm this, perform co-immunoprecipitation experiments for RORγ and SREBP2 with and without this compound treatment. |
| Experimental Artifact | Ensure that changes in gene expression are not due to broad cellular toxicity. Perform a cell viability assay in parallel with gene expression analysis. |
Issue 4: Disruption of Circadian Rhythm
Symptoms:
-
Alterations in the expression of core clock genes (e.g., BMAL1, PER1/2, CRY1/2) in cells treated with this compound over a 24-hour period.
-
Phase shifts or dampened amplitude of circadian gene expression.
Possible Causes & Solutions:
| Possible Cause | Suggested Mitigation Strategy |
| On-Target RORγ Inhibition | RORγ is a known regulator of the circadian clock.[6][7][8] This effect is likely on-target. To confirm, use siRNA to knock down RORγ and observe if the circadian gene expression changes are similar to those caused by this compound. |
| Cell Line Desynchronization | Ensure cells are synchronized before initiating the time-course experiment. A common method is a serum shock or dexamethasone (B1670325) treatment. |
| Inappropriate Sampling Frequency | For circadian rhythm studies, collect samples at regular intervals (e.g., every 4 hours) over at least one full cycle (24 hours) to accurately capture oscillations.[9] |
Experimental Protocols
Protocol 1: In Vitro Nephrotoxicity Assessment
This protocol outlines the steps to evaluate the potential renal toxicity of this compound using human kidney cell lines.
-
Cell Culture: Culture human renal proximal tubule epithelial cells (HRPTEpiC) or a similar cell line in the recommended medium.
-
Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control nephrotoxin (e.g., cisplatin).
-
Cytotoxicity Assay (MTT or CellTiter-Glo): After 48-72 hours of treatment, assess cell viability using a standard MTT or CellTiter-Glo assay to determine the IC50 value.
-
Biomarker Analysis: In parallel experiments, treat cells with non-toxic to mildly toxic concentrations of this compound. After 48 hours, collect cell lysates and culture supernatants.
-
Western Blot: Analyze cell lysates for markers of apoptosis (cleaved caspase-3) and DNA damage (γH2AX).
-
ELISA: Measure the concentration of kidney injury biomarkers such as KIM-1 (Kidney Injury Molecule-1) and NGAL (Neutrophil Gelatinase-Associated Lipocalin) in the culture supernatant.[2]
-
Protocol 2: Cholesterol Biosynthesis Assay
This protocol describes how to measure the effect of this compound on de novo cholesterol synthesis.
-
Cell Culture and Treatment: Culture cells of interest (e.g., HCC70) in a 96-well plate. Treat with this compound or a vehicle control for 24-48 hours.
-
Cholesterol Quantification:
-
Wash cells with PBS.
-
Lyse the cells and extract lipids using a chloroform:isopropanol:NP-40 solution.
-
Air dry the organic phase and dissolve the dried lipids in the assay buffer.
-
Use a commercial colorimetric or fluorometric cholesterol assay kit to measure the total cholesterol concentration by reacting the samples with a mixture of cholesterol oxidase, cholesterol esterase, and a probe.[10][11][12]
-
Read the absorbance or fluorescence and calculate the cholesterol concentration based on a standard curve.
-
Protocol 3: Circadian Rhythm Gene Expression Analysis
This protocol details the steps to assess the impact of this compound on the expression of core clock genes.
-
Cell Synchronization: Culture cells to confluency and then synchronize them by replacing the medium with serum-free medium for 24 hours, followed by a 2-hour incubation with high-serum medium.
-
Time-Course Experiment: After synchronization, replace the medium with regular growth medium containing either this compound or a vehicle control.
-
Sample Collection: Harvest cells at regular intervals (e.g., every 4 hours) over a 24 or 48-hour period.
-
RNA Extraction and qRT-PCR: Extract total RNA from each time point. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) for core clock genes (e.g., ARNTL (BMAL1), PER1, PER2, CRY1, CRY2, NR1D1 (Rev-Erbα)) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Normalize the expression of clock genes to the housekeeping gene. Plot the relative expression levels over time to visualize the rhythmicity and identify any changes in amplitude or phase caused by this compound.
Visualizations
Caption: Mechanism of action of this compound as a RORγ antagonist.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationships for mitigating this compound off-target effects.
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Nephrotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. RORγ is a targetable master regulator of cholesterol biosynthesis in a cancer subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RORγ is a targetable master regulator of cholesterol biosynthesis in a cancer subtype [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. RORγ directly regulates the circadian expression of clock genes and downstream targets in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cosmetic-labs.com [cosmetic-labs.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Enhancing the potency of XY018 in Th17 inhibition
Welcome to the technical support center for XY018, a novel small-molecule inhibitor designed to modulate T helper 17 (Th17) cell function. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the potency and reproducibility of their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is the master transcription factor essential for Th17 cell differentiation and the production of pro-inflammatory cytokines, including IL-17A and IL-17F.[1][4][5][6] By binding to the ligand-binding domain of RORγt, this compound blocks the recruitment of coactivators, thereby repressing the transcription of target genes and inhibiting Th17-mediated inflammation.[2][7]
Q2: How should I properly dissolve and store this compound?
A2: For optimal performance, dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.[8]
Q3: What is a good starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and specific assay. We recommend performing a dose-response curve to determine the IC50 value for your system. A common starting point is a logarithmic or semi-logarithmic dilution series ranging from 1 nM to 10 µM.[8] For typical in vitro Th17 differentiation assays, an effective range is often between 10 nM and 1 µM.[9]
Q4: Does serum in the culture medium affect the potency of this compound?
A4: Yes, serum proteins can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[8] This can lead to an apparent decrease in potency. If you suspect significant protein binding, consider reducing the serum concentration in your media (if your cells can tolerate it) or performing a comparative assay in serum-free conditions. Be aware that highly lipophilic compounds are more prone to this issue.[10]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Suboptimal or No Inhibition of Th17 Differentiation
Question: I am not observing the expected decrease in IL-17 production after treating my primary T cells with this compound. What are the likely causes and solutions?
Answer: Several factors can contribute to a lack of inhibitory effect. Follow this guide to troubleshoot the issue.
Caption: Troubleshooting flowchart for low this compound potency.
Data Summary: Troubleshooting Low Potency
| Possible Cause | Recommended Solution |
|---|---|
| Inhibitor Concentration Too Low | Perform a full dose-response experiment (e.g., 1 nM to 10 µM) to determine the IC50. Always prepare fresh dilutions from a validated stock.[8] |
| Inefficient Th17 Polarization | Ensure the cytokines (e.g., TGF-β, IL-6, IL-23) are of high quality and used at optimal concentrations.[11][12] Confirm that the stimulating antibodies (anti-CD3/anti-CD28) are properly coated and effective. Run a "no inhibitor" positive control to confirm robust Th17 differentiation. |
| Poor Compound Solubility | Visually inspect the stock and working solutions for any precipitation. If solubility is an issue, consider alternative formulation strategies, though this is uncommon for DMSO stocks.[9] |
| Degradation of Compound | Ensure proper storage at -80°C and minimize freeze-thaw cycles. Use a freshly thawed aliquot for each experiment. |
Issue 2: High Cell Toxicity Observed
Question: My cell cultures show significant death after incubation with this compound, even at concentrations where I expect to see specific inhibition. How can I mitigate this?
Answer: Distinguishing specific inhibition from general cytotoxicity is critical.
Data Summary: Troubleshooting Cytotoxicity
| Possible Cause | Recommended Solution |
|---|---|
| Compound-Induced Cytotoxicity | Perform a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the toxic concentration 50 (TC50). Aim to work at concentrations at least 5-10 fold below the TC50. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%.[8] Always include a "vehicle control" (cells treated with the same amount of DMSO without this compound) to assess the solvent's effect. |
| Extended Incubation Time | The inhibitory effect of this compound on RORγt may occur within 24-48 hours, while cytotoxicity may increase with longer exposure. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find a window that maximizes inhibition while minimizing cell death.[8] |
Issue 3: High Variability and Poor Reproducibility
Question: I'm getting inconsistent IC50 values for this compound between experiments. How can I improve the reproducibility of my results?
Answer: Consistency in cell-based assays is key to generating reliable data.
Data Summary: Improving Reproducibility
| Possible Cause | Recommended Solution |
|---|---|
| Inconsistent Cell Culture | Standardize all cell culture parameters. Use cells within a narrow passage number range, seed at a consistent density, and ensure they are in the logarithmic growth phase. |
| Reagent Variability | Use the same lot of critical reagents like FBS, cytokines, and antibodies across comparative experiments. Aliquot cytokines to avoid repeated freeze-thaw cycles. |
| Pipetting and Dilution Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Prepare a master mix of reagents where possible to reduce well-to-well variability. |
| Assay Timing and Readout | Perform incubations for a consistent duration. When using plate-based readouts (e.g., ELISA, Luminex), minimize the time between processing the first and last plates. |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the RORγt transcription factor in the Th17 pathway.
Caption: Standard experimental workflow for testing this compound in vitro.
Key Experimental Protocols
Protocol 1: In Vitro Human Th17 Cell Differentiation
This protocol describes the differentiation of naïve human CD4+ T cells into Th17 cells and treatment with this compound.
Materials:
-
Naïve CD4+ T cells (isolated from human PBMCs)
-
ImmunoCult™-XF T Cell Expansion Medium or similar
-
Plate-bound anti-human CD3 antibody (clone UCHT1, 1-5 µg/mL)
-
Soluble anti-human CD28 antibody (clone CD28.2, 2 µg/mL)
-
Recombinant Human IL-6 (20-50 ng/mL)
-
Recombinant Human TGF-β1 (1-5 ng/mL)
-
Recombinant Human IL-23 (20-50 ng/mL) (for pathogenic phenotype)
-
Anti-IL-4 and Anti-IFN-γ neutralizing antibodies (10 µg/mL each)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom culture plates
Methodology:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody in PBS overnight at 4°C. Wash wells 3 times with sterile PBS before use.
-
Cell Plating: Resuspend naïve CD4+ T cells in culture medium to a concentration of 1 x 10^6 cells/mL.
-
Prepare Cocktail: Prepare a master mix of the Th17 differentiation cytokines and anti-CD28 antibody in culture medium.
-
Treatment Preparation: Perform serial dilutions of this compound in culture medium to achieve 2x final concentrations. Also prepare a vehicle control (DMSO).
-
Cell Seeding: Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add Reagents: Add 50 µL of the 2x this compound/vehicle solution, followed by 50 µL of the 2x cytokine cocktail to the appropriate wells. The final volume should be 200 µL.
-
Incubation: Culture the cells for 3 to 5 days at 37°C and 5% CO2.[11]
-
Analysis: Proceed to analysis by flow cytometry (Protocol 2) or collect supernatant for cytokine analysis (e.g., ELISA or Luminex assay).
Protocol 2: Intracellular Staining for Flow Cytometry
This protocol is for identifying Th17 cells by detecting intracellular IL-17A and the transcription factor RORγt.
Materials:
-
Differentiated cells from Protocol 1
-
PMA (Phorbol 12-myristate 13-acetate), 50 ng/mL
-
Ionomycin, 1 µg/mL
-
Brefeldin A or Monensin, 1x final concentration
-
FACS Buffer (PBS + 2% FBS)
-
Live/Dead stain
-
Fluorochrome-conjugated antibodies: Anti-CD4, Anti-IL-17A, Anti-RORγt
-
Fixation/Permeabilization Buffer Kit (e.g., Foxp3/Transcription Factor Staining Buffer Set)
Methodology:
-
Restimulation: Four hours before staining, add PMA, Ionomycin, and a protein transport inhibitor (Brefeldin A or Monensin) to the cell cultures. This enhances the intracellular cytokine signal.[11]
-
Harvest and Surface Stain: Harvest cells, wash with FACS buffer, and perform staining for surface markers (e.g., CD4) and viability according to the manufacturer's instructions.
-
Fix and Permeabilize: After surface staining, wash the cells and then fix and permeabilize them using a transcription factor buffer set, which is essential for preserving both cytokine and nuclear protein epitopes.
-
Intracellular Stain: Add the anti-IL-17A and anti-RORγt antibodies to the permeabilized cells and incubate in the dark.
-
Wash and Acquire: Wash the cells thoroughly to remove unbound antibodies and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Gating Strategy: Gate on live, single CD4+ lymphocytes first, then analyze this population for the expression of IL-17A and RORγt to quantify the percentage of Th17 cells. Calculate the IC50 of this compound based on the reduction in this percentage.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 6. longdom.org [longdom.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
Technical Support Center: Preclinical Studies of XY018
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the preclinical evaluation of XY018, a novel kinase inhibitor targeting the ABC pathway for oncology applications. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preclinical toxicology profile of this compound.
Q1: What are the primary toxicity concerns observed with this compound in preclinical models?
A1: Preclinical studies have identified two primary organ systems affected by this compound: the liver and the heart. Hepatotoxicity manifests as elevated liver enzymes, while cardiotoxicity has been observed as QTc interval prolongation.[1][2] Both toxicities appear to be dose-dependent.
Q2: What is the suspected mechanism of this compound-induced hepatotoxicity?
A2: The leading hypothesis for this compound-induced hepatotoxicity is the formation of reactive metabolites. These metabolites can form adducts with liver proteins, leading to cellular stress and injury.[3][4] Studies are ongoing to fully elucidate this mechanism.
Q3: How does this compound cause QTc prolongation?
A3: this compound has been shown to interact with the hERG (human Ether-a-go-go-Related Gene) potassium channel, which is a key component in cardiac repolarization.[5][6] Inhibition of this channel can delay repolarization, leading to a prolonged QT interval.[2]
Q4: Are there strategies to mitigate the observed toxicities of this compound?
A4: Several strategies are under investigation to manage the toxicities associated with this compound. These include the co-administration of N-acetylcysteine (NAC) to mitigate reactive metabolite formation in the liver and the exploration of alternative dosing schedules to minimize peak plasma concentrations and reduce the risk of cardiotoxicity.[7][8]
Q5: What is the known off-target activity of this compound?
A5: In addition to its intended target, the ABC kinase, this compound has shown some inhibitory activity against the XYZ signaling pathway. This off-target activity is being investigated as a potential contributor to some of the observed side effects.
Section 2: Troubleshooting Guides
This section provides practical solutions to specific problems that may arise during preclinical experiments with this compound.
In Vitro Assay Troubleshooting
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density or issues with this compound solubility in culture media.
-
Solution:
-
Ensure a consistent number of cells are seeded in each well.
-
Prepare fresh dilutions of this compound for each experiment from a DMSO stock.
-
Visually inspect the culture media for any signs of drug precipitation.
-
Consider the use of a co-solvent or surfactant to improve solubility, ensuring the vehicle itself does not impact cell viability.[9]
-
Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: Poor correlation between in vitro and in vivo models, or rapid metabolism of this compound in vivo.[10][11]
-
Solution:
-
Evaluate the expression of the ABC kinase target in the in vivo model to ensure it is comparable to the in vitro cell lines.
-
Conduct pharmacokinetic studies to determine the in vivo half-life and exposure of this compound.[8]
-
Consider using 3D cell culture models or organoids for a more physiologically relevant in vitro system.[12]
-
In Vivo Study Troubleshooting
Problem 3: Evidence of hepatotoxicity at therapeutic doses in animal models.
-
Symptoms: Elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in serum.[13]
-
Troubleshooting Steps:
-
Confirm Dose: Double-check all dose calculations and preparation procedures.
-
Evaluate Formulation: Ensure the vehicle used for administration is not contributing to liver injury.
-
Monitor Biomarkers: Collect blood samples at multiple time points to assess the kinetics of liver enzyme elevation.
-
Histopathology: Conduct a thorough histological examination of liver tissue to characterize the nature and extent of the injury.
-
Consider Mitigation Strategies: Explore co-administration with hepatoprotective agents like N-acetylcysteine (NAC) in subsequent studies.
-
Problem 4: Significant QTc prolongation observed in telemetry studies.
-
Symptoms: A marked increase in the corrected QT interval on electrocardiograms (ECGs) following this compound administration.[14]
-
Troubleshooting Steps:
-
Correlate with Pharmacokinetics: Analyze the relationship between this compound plasma concentration and the degree of QTc prolongation to understand the exposure-response relationship.
-
Assess Off-Target Effects: Evaluate the activity of this compound against a panel of ion channels, including hERG, to confirm the mechanism of QTc prolongation.[5]
-
Investigate Metabolites: Determine if any major metabolites of this compound also have an effect on cardiac ion channels.
-
Explore Alternative Dosing: Investigate if different dosing regimens (e.g., lower, more frequent doses) can maintain efficacy while minimizing peak concentrations and associated cardiotoxicity.[7]
-
Problem 5: Poor oral bioavailability of this compound.
-
Symptoms: Low plasma concentrations of this compound after oral administration.[15]
-
Possible Causes: Poor aqueous solubility, rapid first-pass metabolism, or efflux by transporters in the gut.[16][17]
-
Solutions:
-
Formulation Development: Explore advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions to improve solubility and absorption.[15][18]
-
Route of Administration: For initial efficacy studies, consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass issues of oral absorption.
-
Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes to understand the extent of first-pass metabolism.
-
Section 3: Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 50 |
| A549 | Lung Cancer | 75 |
| MCF-7 | Breast Cancer | 120 |
Table 2: Key Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 2 | 1500 | 0.1 | 1200 | 100 |
| Mouse | PO | 10 | 300 | 1 | 900 | 15 |
| Rat | IV | 2 | 1200 | 0.1 | 1000 | 100 |
| Rat | PO | 10 | 200 | 2 | 600 | 12 |
Table 3: Summary of In Vivo Toxicity Findings for this compound
| Species | Dose (mg/kg/day) | Duration | Key Findings |
| Rat | 30 | 14 days | Mild elevation in ALT and AST |
| Dog | 10 | 28 days | Moderate elevation in ALT and AST, QTc prolongation |
Section 4: Experimental Protocols & Visualizations
Protocol 1: In Vitro Hepatotoxicity Assessment
-
Cell Culture: Plate HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (0.1% DMSO).
-
Cytotoxicity Assay: At each time point, measure cell viability using the MTT assay.
-
Biomarker Analysis: Collect the cell culture supernatant to measure the levels of released lactate (B86563) dehydrogenase (LDH) as an indicator of membrane damage.
-
Data Analysis: Calculate the IC50 value for cytotoxicity and quantify the fold-change in LDH release compared to the vehicle control.
Protocol 2: In Vivo Cardiotoxicity Assessment in Dogs
-
Animal Model: Use telemeterized beagle dogs to allow for continuous ECG monitoring.
-
Dosing: Administer a single oral dose of this compound. Include a vehicle control group.
-
ECG Monitoring: Continuously record ECGs from 2 hours pre-dose to 24 hours post-dose.
-
Pharmacokinetic Sampling: Collect blood samples at regular intervals to determine the plasma concentration of this compound.
-
Data Analysis: Analyze the ECG data for changes in the QTc interval and correlate these changes with the pharmacokinetic profile of this compound.
Logical Relationship: Troubleshooting Poor Bioavailability
References
- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. absbio.com [absbio.com]
- 13. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pharmtech.com [pharmtech.com]
- 16. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Cell line specific responses to XY018 treatment
Welcome to the technical support center for XY018, a potent and selective, allosteric inhibitor of MEK1 and MEK2. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you succeed in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases in the MAPK/ERK signaling cascade.[1] By binding to a unique pocket adjacent to the ATP-binding site, this compound locks MEK1/2 in an inactive conformation.[2] This prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[2] The MAPK pathway is a critical regulator of cell proliferation, survival, and differentiation.[3] In many cancers, mutations in upstream components like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3][4] this compound effectively inhibits this downstream signaling, leading to cell growth inhibition and apoptosis in sensitive cancer cell lines.
Q2: Which cell lines are expected to be sensitive to this compound and what are their typical IC50 values?
A2: The sensitivity of cancer cell lines to MEK inhibitors like this compound is strongly correlated with their genetic background, particularly the presence of activating mutations in the MAPK pathway.[3][4] Cell lines with BRAF mutations (e.g., V600E) or certain RAS mutations are often highly dependent on this pathway for survival and are therefore more sensitive to MEK inhibition.[4][5] Conversely, cell lines with wild-type RAS/RAF genes or those with co-occurring mutations that activate parallel survival pathways (like the PI3K/AKT pathway) may exhibit intrinsic resistance.[6][7][8]
Below is a table summarizing the expected response of commonly used cancer cell lines to a 72-hour treatment with this compound.
| Cell Line | Cancer Type | Key Mutations | Expected Sensitivity | Expected IC50 Range (72h) |
| A375 | Melanoma | BRAF V600E | High | 1 - 10 nM |
| HCT116 | Colorectal | KRAS G13D | Moderate | 50 - 250 nM |
| HT29 | Colorectal | BRAF V600E, PIK3CA P449T | Low / Resistant | > 1 µM |
| MCF-7 | Breast | PIK3CA E545K | Resistant | > 10 µM |
| NCI-H1437 | Lung | MAP2K1 (MEK1) Q56P | Very High | < 1 nM[5][9] |
Note: These values are approximate and can vary based on experimental conditions such as cell density and media formulation.
Q3: I am not observing the expected growth inhibition in my BRAF-mutant cell line. What are the potential reasons?
A3: A lack of response in a cell line expected to be sensitive can be due to several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been misidentified or contaminated. High-passage number cells can undergo genetic drift, potentially altering their signaling pathways and drug response.[10]
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. We recommend preparing single-use aliquots.
-
Resistance Mechanisms: The cell line may have developed resistance. Even in sensitive lines, pre-existing resistant clones can be selected for.[4] Common mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through amplification of BRAF or mutations in MEK1/2 that prevent drug binding.[2][7]
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways, most commonly the PI3K/AKT pathway, can compensate for MEK inhibition.[6][7] Consider performing a western blot to check the phosphorylation status of AKT.
-
-
Assay Conditions: Suboptimal assay conditions, such as high cell seeding density or issues with the viability reagent, can mask the compound's effect. Please refer to our troubleshooting guide below.
Q4: My western blot shows an initial decrease in phosphorylated ERK (p-ERK) at 2-4 hours, but the signal rebounds at 24-48 hours. Why does this happen?
A4: This phenomenon is a well-documented adaptive resistance mechanism known as feedback reactivation.[2] Inhibition of the MEK/ERK pathway relieves a negative feedback loop that normally suppresses the activity of upstream components like RAF kinases.[2] In RAS-mutant cells, this relief of feedback can lead to increased RAF activity, which then hyper-phosphorylates MEK.[2] While this compound is still bound, this increased phosphorylation pressure can lead to a partial reactivation of ERK signaling over time. This rebound effect is a common challenge with MEK inhibitors and is a rationale for using them in combination with other targeted agents, such as RAF or RTK inhibitors.[4][8]
Troubleshooting Guide
Problem: No or weak effect on cell viability in a supposedly sensitive cell line.
This is a common issue that requires systematic troubleshooting. Follow the workflow below to identify the potential cause.
Problem: High variability between replicate wells in my cell viability assay.
High variability can obscure real biological effects. Common causes and solutions are listed in the table below.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Pipette gently and mix the cell suspension between plating rows. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation (the "edge effect"). Fill outer wells with sterile PBS or media.[10] |
| Inconsistent Pipetting | Use calibrated pipettes. When adding compound or reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing.[10] |
| Reagent Issues | Ensure viability reagents (e.g., MTT, WST-1) are properly stored and not expired. Mix reagents thoroughly before use. |
| Microplate Reader Settings | If using fluorescence or luminescence, ensure the correct gain and integration time are set. For absorbance, ensure the correct wavelength is used and blank wells are properly subtracted.[11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound in a 96-well format.[12]
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium. Plate cells and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and "medium only" (no cells) blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[12]
-
Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[12] Mix gently by pipetting or shaking for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (set to 100% viability) and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for MAPK Pathway Analysis
This protocol is for assessing the phosphorylation status of MEK and ERK following this compound treatment.[13]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the specified time (e.g., 2 hours). Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.[14]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control like Actin to ensure equal protein loading.
References
- 1. news-medical.net [news-medical.net]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of an “Exceptional Responder” Cell Line to MEK1 Inhibition: Clinical Implications for MEK-targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. google.com [google.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. novusbio.com [novusbio.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Optimizing XY018 Concentration for RORγ Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XY018, a potent and selective antagonist of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the effective use of this compound in RORγ inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of RORγ.[1][2] It functions by binding to the ligand-binding domain (LBD) of RORγ, which in turn inhibits the receptor's constitutive transcriptional activity.[1][2] This inhibition prevents the recruitment of co-activators and the subsequent expression of RORγ target genes, such as those involved in the differentiation and function of Th17 cells.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available data, a good starting point for in vitro experiments is in the range of 100 nM to 1 µM. This compound has an EC50 of 190 nM for inhibiting RORγ constitutive activity in 293T cells.[1][2] For functional assays, such as the inhibition of Th17 differentiation, concentrations around 1 µM have been shown to be effective.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound selective for RORγ?
A3: this compound demonstrates selectivity for RORγ over other ROR isoforms. For instance, its IC50 for inhibiting Gal4-RORα-LBD is 7.57 µM, which is significantly higher than its EC50 of 0.19 µM for Gal4-RORγ-LBD in 293T cells, indicating a favorable selectivity profile.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the medium is kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective RORγ antagonist, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations.[4] It is advisable to include appropriate controls in your experiments, such as testing the effect of this compound in RORγ-deficient cells or performing counter-screens against other nuclear receptors if unexpected results are observed.[5] Some studies have shown that different RORγ antagonists can have distinct effects on gene programs in different cell types, suggesting that their activity can be context-dependent.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value |
| RORγ Activity | 293T | EC50 | 190 nM |
| RORα Activity | 293T | IC50 | 7.57 µM |
| RORγ-dependent Transcription | MDA-MB468 | Inhibition | >50% at 5 µM |
| Th17-related Cytokine Expression | Mouse Th17 cells | Inhibition | Modest activity |
| TNBC Cell Growth | MDA-MB468 | Inhibition | Potent |
Table 2: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Parameter | Value (µM) |
| LNCaP | IC50 | 5.14 |
| 22Rv1 | IC50 | 9.00 |
| C4-2B | IC50 | 9.20 |
| PC-3 | IC50 | 11.14 |
| DU145 | IC50 | 28.43 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of RORγ activity | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or assay. - Compound instability: The this compound stock solution may have degraded. - Assay conditions: The experimental setup may not be optimal for RORγ activity. | - Perform a dose-response curve to determine the optimal concentration. - Prepare a fresh stock solution of this compound. - Ensure all assay components and conditions (e.g., cell density, incubation time) are optimized. |
| High cell death observed | - Cytotoxicity: The concentration of this compound used may be toxic to the cells. - Solvent toxicity: The final DMSO concentration in the culture medium may be too high. | - Perform a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) to determine the non-toxic concentration range of this compound for your cell line. - Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO alone) in your experiment. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or media can affect results. - Pipetting errors: Inaccurate serial dilutions can lead to variability. | - Standardize cell culture procedures. - Ensure accurate and consistent pipetting techniques. |
| Unexpected biological effects | - Off-target effects: this compound may be interacting with other cellular targets. - Cell-type specific responses: The effect of RORγ inhibition can vary between different cell types. | - Test this compound in a RORγ-knockout/knockdown cell line to confirm on-target effects. - Consider performing a broader selectivity profiling against other nuclear receptors. - Carefully review the literature for known cell-type specific functions of RORγ. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Human Th17 Differentiation Assay
This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol
-
Anti-human CD3 and Anti-human CD28 antibodies
-
Recombinant human IL-6, TGF-β1, IL-23, IL-1β
-
Anti-human IL-4 and Anti-human IFN-γ antibodies
-
This compound stock solution (in DMSO)
-
96-well flat-bottom culture plates
-
FACS buffer (PBS with 2% FBS)
-
Fixable viability dye
-
Anti-human CD4, IL-17A antibodies for flow cytometry
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
ELISA kit for human IL-17A
Procedure:
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in complete RPMI medium. A typical starting concentration range is 10 µM to 10 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Cell Seeding and Differentiation:
-
Prepare a Th17 differentiation cocktail containing anti-human CD28 antibody (e.g., 2 µg/mL), recombinant human IL-6 (e.g., 20-50 ng/mL), TGF-β1 (e.g., 1-5 ng/mL), IL-23 (e.g., 20-50 ng/mL), IL-1β (e.g., 10-20 ng/mL), anti-human IL-4 (e.g., 10 µg/mL), and anti-human IFN-γ (e.g., 10 µg/mL) in complete RPMI medium.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells of the anti-CD3 coated plate.
-
Resuspend the isolated naive CD4+ T cells to a concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Add 50 µL of the Th17 differentiation cocktail to the wells.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well.
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis of IL-17A Production:
-
ELISA: After incubation, centrifuge the plate and collect the supernatant to measure secreted IL-17A using an ELISA kit according to the manufacturer's protocol.
-
Intracellular Flow Cytometry:
-
Restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Stain the cells with a fixable viability dye and a fluorescently labeled anti-human CD4 antibody.
-
Fix and permeabilize the cells using a suitable kit.
-
Stain for intracellular IL-17A with a fluorescently labeled antibody.
-
Analyze the cells by flow cytometry, gating on live, single, CD4+ cells to determine the percentage of IL-17A-producing cells.
-
-
Protocol 2: RORγ Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the transcriptional activity of RORγ in the presence of this compound.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
RORγ expression plasmid
-
Luciferase reporter plasmid containing RORγ response elements (ROREs)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
On the following day, co-transfect the cells with the RORγ expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: Cytotoxicity Assay (Resazurin-based)
This protocol provides a method to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A wide concentration range (e.g., 0.1 µM to 100 µM) is recommended. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium and add the medium containing the this compound dilutions or controls.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add resazurin solution to each well (typically 10% of the well volume).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. bio-connect.nl [bio-connect.nl]
Validation & Comparative
A Comparative Analysis of XY018 and Other RORγ Antagonists for Researchers
For Immediate Release
This guide provides a detailed comparison of the RORγ antagonist XY018 with other notable alternatives in the field. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data to offer an objective overview of their performance, supported by detailed methodologies for key assays.
Introduction to RORγ as a Therapeutic Target
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] This has positioned RORγ as a significant therapeutic target for a range of autoimmune diseases. The development of RORγ antagonists is a key area of research aimed at modulating the inflammatory responses mediated by this pathway.
Comparative Efficacy of RORγ Antagonists
The in vitro efficacy of this compound has been evaluated against other RORγ antagonists, primarily focusing on its ability to inhibit RORγ-dependent transactivation and subsequent IL-17 production. The following tables summarize the available quantitative data from comparative studies.
Inhibition of RORγ-Dependent Reporter Gene Expression
A luciferase reporter assay is commonly used to assess the potency of RORγ antagonists in a cellular context. In this assay, cells are transfected with a RORγ expression vector and a reporter vector containing a luciferase gene under the control of RORγ response elements (ROREs). A decrease in luciferase activity indicates inhibition of RORγ transcriptional activity.
| Compound | Cell Line | Assay Type | IC50 / Inhibition | Reference |
| This compound | HEK293T | 7X-RORE Luciferase Reporter | ~5 µM for 50% inhibition | [2] |
| This compound | TNBC Cells | RORE Luciferase Reporter | >10-fold less potent than TAK828F/VTP-23 | [2] |
| TAK828F | HEK293T | 7X-RORE Luciferase Reporter | >50% inhibition at 100 nM | [2] |
| VTP-23 | HEK293T | 7X-RORE Luciferase Reporter | >50% inhibition at 100 nM | [2] |
| SR2211 | HEK293T | 7X-RORE Luciferase Reporter | ~1 µM for 50% inhibition | [2] |
| GSK805 | - | - | Data not available in direct comparison |
Inhibition of IL-17 Production in Th17 Cells
The functional consequence of RORγ antagonism is a reduction in IL-17 production from Th17 cells. This is a critical measure of a compound's potential therapeutic efficacy.
| Compound | Cell Type | Assay Type | IC50 / Inhibition | Reference |
| This compound | Mouse Naïve CD4+ T cells | Th17 Differentiation / IL-17a mRNA expression | ~30% inhibition at 100 nM | [2] |
| TAK828F | Mouse Naïve CD4+ T cells | Th17 Differentiation / IL-17a mRNA expression | >90% inhibition at 100 nM | [2] |
| VTP-23 | Mouse Naïve CD4+ T cells | Th17 Differentiation / IL-17a mRNA expression | >90% inhibition at 100 nM | [2] |
| SR2211 | Mouse Naïve CD4+ T cells | Th17 Differentiation / IL-17a mRNA expression | ~50% inhibition at 100 nM | [2] |
| GSK805 | - | Th17 Differentiation / IL-17a mRNA expression | Data not available in direct comparison |
Inhibition of Cancer Cell Growth
Interestingly, some RORγ antagonists have shown differential effects on the growth of certain cancer cell lines, such as triple-negative breast cancer (TNBC) cells.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | HCC70, MDA-MB468 (TNBC) | Growth Inhibition | Lowest IC50 among compared compounds | [2] |
| GSK805 | HCC70, MDA-MB468 (TNBC) | Growth Inhibition | Lowest IC50 among compared compounds | [2] |
| TAK828F | HCC70, MDA-MB468 (TNBC) | Growth Inhibition | ~20 µM or higher | [2] |
| VTP-23 | HCC70, MDA-MB468 (TNBC) | Growth Inhibition | ~20 µM or higher | [2] |
RORγ Signaling Pathway
The following diagram illustrates the central role of RORγ in the differentiation of Th17 cells and the subsequent production of inflammatory cytokines.
Caption: The RORγ signaling pathway in Th17 cell differentiation.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
RORγ Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit RORγ-mediated gene transcription.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density that allows for ~70-80% confluency at the time of transfection.
-
Cells are co-transfected with a RORγ expression plasmid and a luciferase reporter plasmid containing ROREs using a suitable transfection reagent. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the RORγ antagonists (e.g., this compound, TAK828F) or vehicle control (DMSO).
3. Luciferase Activity Measurement:
-
After 24 hours of compound incubation, cells are lysed.
-
Luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
4. Data Analysis:
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Th17 Differentiation and IL-17 Measurement Assay
This assay assesses the functional impact of RORγ antagonists on the differentiation of naïve CD4+ T cells into Th17 cells and their subsequent IL-17 production.
1. Isolation of Naïve CD4+ T cells:
-
Spleens and lymph nodes are harvested from mice (e.g., C57BL/6).
-
A single-cell suspension is prepared, and naïve CD4+ T cells are isolated using a negative selection kit (e.g., MACS).
2. T Cell Culture and Differentiation:
-
96-well plates are coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation.
-
Isolated naïve CD4+ T cells are cultured in the coated plates in Th17-polarizing conditions, which include the addition of IL-6 and TGF-β.
-
RORγ antagonists at various concentrations or a vehicle control are added to the culture medium.
3. Measurement of IL-17 Expression:
-
After 3-4 days of culture, cells are harvested.
-
For mRNA analysis, RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of the Il17a gene.
-
For protein analysis (intracellular cytokine staining), cells are restimulated for a few hours with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.
4. Data Analysis:
-
For qRT-PCR, the relative expression of Il17a is normalized to a housekeeping gene and calculated relative to the vehicle control.
-
For flow cytometry, the percentage of IL-17A-producing cells within the CD4+ T cell population is determined.
-
Dose-response curves and IC50 values are generated as described for the luciferase assay.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative evaluation of RORγ antagonists.
Caption: A generalized workflow for comparing RORγ antagonists.
Summary and Conclusion
The available data indicates that while this compound is an antagonist of RORγ, it exhibits lower potency in inhibiting IL-17 production compared to compounds like TAK828F and VTP-23.[2] However, this compound and GSK805 demonstrate a more potent inhibitory effect on the growth of certain cancer cell lines, suggesting a context-dependent activity for different RORγ antagonists.[2] This highlights the importance of selecting the appropriate antagonist based on the specific research question or therapeutic indication. The detailed experimental protocols provided herein should facilitate further comparative studies and the development of novel RORγ modulators.
References
A Comparative Analysis of XY018 and VTP-43742 in Th17 Inhibition for Autoimmune Disease Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent RORγt inhibitors: XY018 and VTP-43742. This document summarizes their performance in Th17 inhibition, presents detailed experimental methodologies, and visualizes key biological pathways and workflows.
The differentiation and function of T helper 17 (Th17) cells are pivotal in the pathogenesis of numerous autoimmune diseases. A key regulator of this process is the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t). As such, RORγt has emerged as a critical therapeutic target for the development of novel immunomodulatory drugs. This guide focuses on a comparative analysis of two small molecule RORγt inhibitors, this compound and VTP-43742, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Targeting the Master Regulator of Th17 Cells
Both this compound and VTP-43742 function as inhibitors of RORγt, a transcription factor essential for the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells. By binding to RORγt, these molecules modulate its transcriptional activity, leading to a downstream reduction in the production of key Th17 effector cytokines, most notably Interleukin-17A (IL-17A). IL-17A is a central mediator of inflammation and tissue damage in a variety of autoimmune conditions.
VTP-43742, also known as Vimirogant, is characterized as a potent and selective RORγt inverse agonist.[1] An inverse agonist not only blocks the receptor's activity but also reduces its basal, constitutive activity. In contrast, this compound is described as a potent RORγ-selective antagonist, which primarily functions by blocking the binding of potential activating ligands.[2][3]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and VTP-43742, providing a basis for comparing their potency and efficacy in various assays. It is important to note that this data has been compiled from different sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro RORγt Inhibition
| Compound | Assay Type | Potency Metric | Value (nM) |
| This compound | RORγ Constitutive Activity Inhibition (293T cells) | EC50 | 190[2][3] |
| VTP-43742 | RORγt Inhibition | Ki | 3.5[1] |
| RORγt Inhibition | IC50 | 17[1] |
Table 2: Inhibition of IL-17A Secretion
| Compound | Cell Type | Potency Metric | Value (nM) |
| VTP-43742 | Mouse Splenocytes | IC50 | 57[1] |
| Activated Human PBMCs | IC50 | 18[1] | |
| Human Whole Blood | IC50 | 192[1] | |
| This compound | Data not publicly available | - | - |
Table 3: Selectivity and In Vivo Data for VTP-43742
| Parameter | Description | Finding |
| Selectivity | >1000-fold selectivity for RORγt over RORα and RORβ isoforms.[1] | Highly selective for the target receptor. |
| In Vivo Efficacy | MOG35-55/CFA immunized mouse EAE model. | Significantly suppresses clinical symptoms, demyelination, and inflammatory marker expression in the spinal cord.[1] |
| Clinical Development | Investigated in a Phase 2a clinical trial for psoriasis. | Showed a clear signal of efficacy but development was terminated due to observations of reversible transaminase elevations in some patients, indicating potential liver toxicity.[4] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are representative methodologies for the key assays used to characterize RORγt inhibitors.
RORγt Inverse Agonist Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to displace a known ligand from the RORγt ligand-binding domain (LBD).
-
Reagents: Recombinant human RORγt LBD, a fluorescently labeled tracer ligand, and a terbium-labeled anti-tag antibody.
-
Procedure:
-
Add the test compound (e.g., this compound or VTP-43742) at various concentrations to a 384-well plate.
-
Add a pre-mixed solution of RORγt LBD and the tracer ligand.
-
Add the terbium-labeled antibody.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound. IC50 values are calculated from the resulting dose-response curves.
Th17 Cell Differentiation and IL-17A Secretion Assay
This cell-based assay assesses the functional impact of the inhibitors on the differentiation of naïve T cells into Th17 cells and their subsequent production of IL-17A.
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation:
-
Culture the isolated naïve CD4+ T cells in a 96-well plate.
-
Induce Th17 differentiation by adding a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) and anti-CD3/CD28 antibodies for T cell activation.
-
Concurrently, treat the cells with a range of concentrations of the test inhibitor (this compound or VTP-43742) or a vehicle control.
-
Incubate the cells for 3-5 days.
-
-
IL-17A Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis: Determine the IC50 value for the inhibition of IL-17A secretion by plotting the IL-17A concentration against the inhibitor concentration.
In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, a Th17-mediated autoimmune disease.
-
Induction of EAE:
-
Immunize mice (e.g., C57BL/6 strain) with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of pathogenic T cells into the central nervous system.
-
-
Treatment:
-
Administer the test compound (e.g., VTP-43742) or a vehicle control to the mice daily, starting from the day of immunization or at the onset of clinical signs.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
-
Histological and Molecular Analysis:
-
At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
-
Analyze the expression of inflammatory markers in the spinal cord tissue using quantitative PCR (qPCR).
-
Conclusion
Both this compound and VTP-43742 are valuable research tools for investigating the role of RORγt and the Th17 pathway in autoimmune and inflammatory diseases. VTP-43742 has been more extensively characterized, with publicly available data on its high potency, selectivity, and in vivo efficacy. However, its clinical development was halted due to safety concerns, a crucial consideration for translational research. This compound is a potent RORγ antagonist, though less data is available in the public domain regarding its cellular activity and in vivo performance. The choice between these two inhibitors will depend on the specific research question, the required level of characterization, and the experimental models being used. The detailed methodologies provided in this guide should facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the RORγt-Th17 axis.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Th17 cell frequency and IL-17A concentrations in peripheral blood mononuclear cells and vitreous fluid from patients with diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of XY018's Mechanism of Action: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for XY018, a potent and selective antagonist of the Retinoic acid-related orphan receptor gamma (RORγ). By objectively comparing its performance with other known RORγ inhibitors and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in oncology and immunology.
Introduction to this compound and its Therapeutic Rationale
This compound is a small molecule inhibitor targeting RORγ, a nuclear receptor that has emerged as a critical therapeutic target in various diseases, including autoimmune disorders and specific types of cancer. RORγ is the master regulator of T helper 17 (Th17) cell differentiation, which plays a crucial role in inflammation. In the context of cancer, particularly castration-resistant prostate cancer (CRPC), RORγ has been identified as a key driver of androgen receptor (AR) expression, a pivotal factor in tumor progression. Therefore, antagonizing RORγ with agents like this compound presents a promising strategy to combat these diseases.
Mechanism of Action: RORγ Antagonism
This compound exerts its therapeutic effects by directly binding to the RORγ protein and inhibiting its transcriptional activity. This antagonism disrupts the downstream signaling pathways regulated by RORγ, leading to a reduction in the expression of target genes involved in inflammation and cancer cell proliferation.
In prostate cancer, RORγ directly stimulates the transcription of the androgen receptor (AR) gene, including its splice variant AR-V7, which is associated with resistance to anti-androgen therapies. By inhibiting RORγ, this compound effectively downregulates the expression of both AR and AR-V7, thereby suppressing the growth of prostate cancer cells.
Comparative Analysis of RORγ Antagonists
Several small molecule inhibitors targeting RORγ have been developed. This section compares this compound with other notable antagonists based on their reported activities.
Table 1: Comparative Efficacy of RORγ Antagonists in Prostate Cancer Cell Lines
| Compound | Target | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RORγ | C4-2B DoxR | Proliferation Assay | Data not available, but significant inhibition reported | [1] |
| GSK805 | RORγ | CWR22Rν1 | CCK8 Assay | 13.32 | [2] |
| LNCaP | CCK8 Assay | 7.68 | [2] | ||
| LNCaP C4-2B | CCK8 Assay | 5.82 | [2] | ||
| SR2211 | RORγ | Reporter Assay | Luciferase Assay | ~0.320 | [3] |
Note: While a specific IC50 value for this compound in prostate cancer cell lines was not found in the reviewed literature, its significant inhibitory effect on the proliferation of doxorubicin-resistant C4-2B cells has been documented[1].
Qualitative Comparison:
Studies have indicated a functional divergence among RORγ modulators. While compounds like VTP-43742 and TAK828F are highly potent in suppressing the Th17 inflammatory response, this compound and GSK805 demonstrate stronger efficacy in inhibiting tumor cell growth[1]. This suggests that this compound's mechanism may be particularly well-suited for oncological applications.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental validation processes, the following diagrams have been generated using the DOT language.
Caption: RORγ signaling pathway in prostate cancer and the inhibitory action of this compound.
Caption: Workflow for the experimental validation of this compound's mechanism of action.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound and its comparators on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B, CWR22Rν1)
-
Complete cell culture medium
-
This compound, GSK805, SR2211 (and other comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or comparator compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis by this compound and its comparators.
Materials:
-
Treated and control prostate cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound or comparator compounds.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is designed to identify the genomic binding sites of RORγ and how they are affected by this compound.
Materials:
-
Treated and control prostate cancer cells
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Anti-RORγ antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-link proteins to DNA in treated and control cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitate the RORγ-DNA complexes using an anti-RORγ antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare the DNA library for next-generation sequencing.
-
Sequence the DNA and analyze the data to identify RORγ binding sites and assess the impact of this compound treatment.
Conclusion
The available evidence strongly supports the mechanism of action of this compound as a potent RORγ antagonist with significant anti-proliferative effects in prostate cancer cells. Its distinct activity profile compared to other RORγ modulators suggests its potential as a valuable therapeutic agent, particularly in oncology. Further quantitative studies to determine the precise IC50 values of this compound in a broader range of cancer cell lines will be crucial for its continued development and clinical translation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate and validate the therapeutic potential of this compound.
References
Independent Verification of XY018's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of XY018, a novel small molecule antagonist of the nuclear receptor RORγ, against other relevant compounds. The information is compiled from publicly available preclinical data to assist researchers in evaluating its potential as an anti-cancer agent.
In Vitro Anti-Tumor Activity
The following table summarizes the in vitro efficacy of this compound and comparable RORγ antagonists, GSK805 and SR2211, in various cancer cell lines. The data highlights the differential potency of these compounds in inhibiting cancer cell proliferation and RORγ activity.
| Compound | Target | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | RORγ | Doxorubicin-Resistant Prostate Cancer (C4-2B DoxR) | Proliferation/Apoptosis | Inhibition of proliferation and promotion of apoptosis | Significant | [1] |
| GSK805 | RORγt | Human Prostate Cancer (22Rv1) | Antiproliferative (CCK8) | IC50 | 13.32 µM | [2] |
| RORγt | Th17 Cells | IL-17 Production | pIC50 | >8.2 | [2] | |
| RORγt | - | RORγt Inhibition | pIC50 | 8.4 | [2] | |
| SR2211 | RORγ | - | Radioligand Binding | Ki | 105 nM | [3] |
| RORγ | - | Transcriptional Activity | IC50 | ~320 nM | [3] |
In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Dosing Regimen | Endpoint | Result | Citation |
| GSK805 | Experimental Autoimmune Encephalomyelitis (EAE) Mice | 10 mg/kg, p.o. daily | Amelioration of EAE severity | Efficiently ameliorated disease severity | [4] |
| EAE Mice | 30 mg/kg, p.o. | Th17 Cell Response | Reduced IFN-γ-IL-17+ and IFN-γ+IL-17+ T cells | [4] | |
| Bile Duct-Ligated BALB/c Mice | Not specified | Gene Expression in Liver | Significantly decreased IL-23R, TNF-α, and IFN-γ expression | [5] |
Mechanism of Action: RORγ Antagonism and Cholesterol Metabolism
This compound exerts its anti-tumor effects by acting as an antagonist to the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a crucial role in cholesterol metabolism within tumor cells. By inhibiting RORγ, this compound disrupts this metabolic pathway, leading to cholesterol depletion, which in turn suppresses tumor cell growth and survival. This mechanism is particularly relevant in cancers that are dependent on aberrant cholesterol metabolism. In contrast, other RORγ modulators like VTP-23 and TAK828F, while potent in modulating immune responses by inhibiting Th17 cell differentiation, show weaker anti-tumor activity, highlighting the distinct, tissue-selective actions of different RORγ antagonists.
Figure 1. Simplified signaling pathway of this compound's anti-tumor activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable independent verification and further research.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound and other compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired duration (e.g., 72 hours).[7]
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[6]
-
Incubate the plate at 37°C for 4 hours.[6]
-
Add 100 µL of the solubilization solution to each well and incubate at 37°C for 4 hours to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Cell viability is calculated as a percentage of the untreated control cells.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old[8]
-
Cancer cell line of interest
-
Matrigel or Cultrex BME (optional, to improve tumor take rate)
-
This compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cultured cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Inject approximately 3.0 x 10^6 cells subcutaneously into the flank of each mouse.[8]
-
Allow tumors to grow to a palpable size (e.g., 50–60 mm³).[8]
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., intraperitoneal or oral gavage).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: Volume = (width)² x length/2.[8]
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, histology).
Figure 2. General workflow for in vivo tumor xenograft studies.
Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP, following treatment with this compound.
Materials:
-
Treated and untreated cell or tumor lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells or tumors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.[9]
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[9]
-
Analyze the band intensities to determine the relative expression levels of the apoptosis markers.[10]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK805 inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
Benchmarking XY018: A Comparative Guide to Established RORγ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Retinoic acid-related orphan receptor gamma (RORγ), a key transcription factor, has emerged as a critical therapeutic target for a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Its role in the differentiation of pro-inflammatory Th17 cells makes it a focal point for drug discovery efforts. This guide provides an objective comparison of the novel RORγ inhibitor, XY018, against a panel of established inhibitors, supported by experimental data from publicly available literature.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of this compound and other well-characterized RORγ inhibitors. It is important to note that the data presented is compiled from various sources and experimental conditions, which may influence direct comparability. The assay type and cell line are specified where available to provide context.
Table 1: Potency of RORγ Inhibitors in Biochemical and Cellular Assays
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Reference(s) |
| This compound | Luciferase Reporter Assay | 293T cells (Gal4-RORγ-LBD) | 190 (EC50) | [1][2] |
| This compound | Luciferase Reporter Assay | 293T cells (Gal4-RORα-LBD) | 7570 (IC50) | [3] |
| GNE-6468 | Luciferase Reporter Assay | HEK-293 cells | 13 (EC50) | [1][4] |
| GNE-6468 | IL-17 Secretion Assay | Human PBMCs | 30 (EC50) | [1][4] |
| JNJ-61803534 | 1-Hybrid Reporter Assay | HEK-293T cells | 9.6 (IC50) | [5][6][7] |
| TAK-828F | Reporter Gene Assay | - | 6.1 (IC50) | [8][9] |
| TAK-828F | Binding Assay | - | 1.9 (IC50) | [8][9] |
| VTP-43742 | - | - | 17 (IC50) | [10] |
| VTP-43742 | IL-17A Secretion Assay | Mouse Splenocytes | 57 (IC50) | [10] |
| SR2211 | Luciferase Reporter Assay | - | ~320 (IC50) | [11][12] |
| GSK805 | FRET Assay | - | pIC50 = 8.4 | [13][14][15] |
| GSK805 | Th17 Differentiation Assay | - | pIC50 > 8.2 | [13][14] |
| Digoxin | Luciferase Reporter Assay | Drosophila S2 cells | 1980 (IC50) | [16] |
| T0901317 | Luciferase Reporter Assay | - | 1700 (IC50) | [17] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. pIC50: -log(IC50). LBD: Ligand Binding Domain. FRET: Förster Resonance Energy Transfer. PBMC: Peripheral Blood Mononuclear Cells.
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference(s) |
| LNCaP | 5.14 | [3] |
| 22Rv1 | 9.00 | [3] |
| C4-2B | 9.20 | [3] |
| PC-3 | 11.14 | [3] |
| DU145 | 28.43 | [3] |
Experimental Protocols
The following are generalized protocols for key experiments used to benchmark RORγ inhibitors. Specific parameters may vary between studies.
RORγ Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγ.
-
Cell Line: HEK293T or other suitable host cells.
-
Plasmids:
-
An expression vector for a fusion protein of the Gal4 DNA-binding domain and the RORγ ligand-binding domain (Gal4-RORγ-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are co-transfected with the Gal4-RORγ-LBD, luciferase reporter, and Renilla control plasmids.
-
After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Following an incubation period (typically 24-48 hours), cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the inhibition of RORγ transcriptional activity. IC50/EC50 values are then calculated from dose-response curves.
-
Th17 Cell Differentiation Assay
This assay assesses the impact of an inhibitor on the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.
-
Cells: Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Culture Conditions: Cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as TGF-β, IL-6, IL-1β, and IL-23.
-
Procedure:
-
Naive CD4+ T cells are cultured in the presence of various concentrations of the RORγ inhibitor or vehicle control under Th17-polarizing conditions.
-
After several days of culture, the differentiation into Th17 cells is assessed.
-
This is typically measured by quantifying the frequency of IL-17-producing cells via intracellular staining and flow cytometry, or by measuring the concentration of secreted IL-17 in the culture supernatant using ELISA.
-
A potent RORγ inhibitor will show a dose-dependent decrease in the percentage of Th17 cells and/or the amount of secreted IL-17.
-
Cell Viability/Anti-proliferative Assay
This assay determines the effect of an inhibitor on the growth and survival of cells, particularly relevant for cancer cell lines where RORγ may play a role.
-
Cell Lines: Relevant cancer cell lines (e.g., prostate cancer lines LNCaP, 22Rv1, etc.).
-
Reagents: Cell viability reagents such as MTT, XTT, or CellTiter-Glo.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72-96 hours), a cell viability reagent is added to the wells.
-
The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
IC50 values are calculated to determine the concentration of the inhibitor required to reduce cell viability by 50%.
-
Visualizing the Landscape of RORγ Inhibition
RORγ Signaling Pathway
RORγ is a master regulator of Th17 cell differentiation. Upon activation by upstream signals like IL-6 and TGF-β, STAT3 is activated and promotes the expression of RORγt (the immune cell-specific isoform of RORγ). RORγ then binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22. RORγ inhibitors, such as this compound, act by binding to the ligand-binding domain of RORγ, thereby preventing its transcriptional activity and suppressing the inflammatory cascade.
RORγ signaling pathway in Th17 cell differentiation.
Experimental Workflow for RORγ Inhibitor Benchmarking
The process of benchmarking a novel RORγ inhibitor like this compound typically follows a multi-step approach, starting from broad screening to more specific functional assays.
A typical workflow for benchmarking RORγ inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-61803534 | RORγt inverse agonist | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. invivochem.net [invivochem.net]
- 15. GSK805 | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 16. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of XY018 (AM-1882), a KIF18A Inhibitor, Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of XY018 (AM-1882), a potent and selective inhibitor of the mitotic kinesin KIF18A. The data presented herein demonstrates the selective cytotoxicity of this compound towards cancer cells exhibiting chromosomal instability (CIN), offering a promising therapeutic window compared to traditional anti-mitotic agents. This document outlines the compound's performance against various cancer cell lines, contrasts it with other cancer therapeutics, and provides detailed experimental protocols for replication and further investigation.
Mechanism of Action
This compound (AM-1882) is a small molecule inhibitor that targets the motor domain of KIF18A, a kinesin essential for regulating chromosome alignment during mitosis.[1][2] In cancer cells with high levels of CIN, which includes many aggressive tumors like triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC), there is a heightened dependency on KIF18A to manage the chaotic chromosomal landscape.[3][4] By inhibiting KIF18A, this compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and subsequent apoptotic cell death.[1] This targeted approach allows for selective killing of rapidly dividing, chromosomally unstable cancer cells while largely sparing normal, healthy cells.[1][4]
Data Presentation: Comparative Efficacy of this compound (AM-1882)
The following table summarizes the anti-proliferative effects of this compound (AM-1882) on a panel of human cancer cell lines. The data highlights the compound's potent activity in cell lines characterized by chromosomal instability.
| Cell Line | Cancer Type | IC50/EC50 (nM) | Key Features | Reference |
| MDA-MB-157 | Triple-Negative Breast Cancer (TNBC) | 5.09 | CIN+, TP53 mutant | [5] |
| HCC-1806 | Triple-Negative Breast Cancer (TNBC) | 6.11 | CIN+, TP53 mutant | [5] |
| OVCAR-3 | High-Grade Serous Ovarian Cancer (HGSOC) | 10.3 | CIN+, TP53 mutant | [5] |
| OVCAR-8 | High-Grade Serous Ovarian Cancer (HGSOC) | 12.4 | CIN+, TP53 mutant | [5] |
| HeLa | Cervical Cancer | 20.9 | CIN+ | [5] |
| NCI-H747 | Colorectal Cancer | Not specified, effective at 50-100 nM | CIN+ | [6] |
| SW620 | Colorectal Cancer | Not specified, effective at 50-100 nM | CIN+ | [6] |
| CT26 | Colorectal Cancer | Not specified, effective at 50-100 nM | CIN+ | [6] |
Comparative Analysis with Other Anti-Mitotic Agents
This compound (AM-1882) demonstrates a distinct sensitivity profile compared to other anti-mitotic drugs. Unlike broad-spectrum agents such as paclitaxel (B517696) and the Eg5 inhibitor ispinesib, which are cytotoxic to most dividing cells, this compound's effects are more focused on cancer cells with CIN.[2][3] This selectivity suggests a potentially wider therapeutic index and reduced toxicity to normal tissues.[2][4] For instance, KIF18A inhibitors have been shown to have minimal detrimental effects on human bone marrow cells in culture, a common site of toxicity for many conventional chemotherapeutics.[2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and extension of these findings.
Cell Viability Assay
This protocol is used to determine the concentration of this compound (AM-1882) that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (AM-1882) in complete cell culture medium. The final concentration of the DMSO solvent should be kept below 0.5%.[5] Add the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 5 days.[5]
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Apoptosis Analysis by Western Blot
This method is used to detect markers of apoptosis, such as cleaved PARP, following treatment with this compound (AM-1882).
-
Cell Treatment: Treat cancer cell lines with this compound (AM-1882) at a concentration of 0.1 µM or a vehicle control (DMSO) for 48 hours.[3]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against apoptotic markers like cleaved PARP.
-
Detection: Use a suitable detection method to visualize the protein bands.
Mitotic Spindle Analysis
This protocol allows for the visualization of mitotic spindle defects induced by this compound (AM-1882).
-
Cell Treatment: Treat cells grown on coverslips with this compound (AM-1882) at a concentration of 0.2 µM or a vehicle control (DMSO) for 24 hours.[5]
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with antibodies against α-tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes). Stain the DNA with a fluorescent dye like DAPI.[3]
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images for mitotic defects such as multipolar spindles and misaligned chromosomes.
Visualizations
Signaling Pathway of this compound (AM-1882) Action
Caption: Mechanism of this compound (AM-1882) inducing apoptosis in CIN+ cancer cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound (AM-1882).
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Compound XY018
Disclaimer: The compound "XY018" is understood to be a placeholder or hypothetical substance, as no specific chemical entity with this identifier is found in publicly available databases. The following disposal procedures are based on established safety protocols for the management of common hazardous laboratory chemicals and are intended to provide a framework for safe handling and disposal. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's and local regulations for hazardous waste management.
For the purpose of this guide, "Compound this compound" is treated as a volatile, toxic, and flammable organic solvent.
Quantitative Data for Hazardous Waste Management
This table summarizes key regulatory limits and parameters for the accumulation and disposal of hazardous chemical waste like Compound this compound.
| Parameter | Guideline | Regulatory Basis |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[1][2] | EPA |
| SAA Time Limit | Containers may remain in the SAA for up to one year if partially filled.[3] | EPA |
| Container Full Time Limit | Full containers must be removed from the SAA within three calendar days.[3][4] | EPA |
| Central Accumulation Area (CAA) Time Limit | Up to 180 days for Small Quantity Generators (SQG) and 90 days for Large Quantity Generators (LQG).[5] | EPA |
| Aqueous Waste pH for Drain Disposal | Must be between 5.0 and 12.5 for drain disposal, if permitted by local regulations.[3] | Local/Institutional |
| Empty Container Residue Limit | Less than 3% of the original volume.[6] | EPA |
Detailed Protocol for Disposal of Compound this compound
This protocol outlines the step-by-step procedure for the safe disposal of waste generated from experiments involving Compound this compound.
Step 1: Waste Segregation and Initial Handling
-
Identify Waste Stream: At the point of generation, determine if the waste is hazardous. All waste containing Compound this compound, including contaminated materials (e.g., gloves, pipette tips), should be treated as hazardous waste.
-
Segregate Incompatibles: Do not mix this compound waste with incompatible chemicals. For instance, as a flammable solvent, it must be kept separate from oxidizing agents.[3][7] Always consult a chemical compatibility chart.[8][9][10]
-
Use Secondary Containment: Place waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills.[4][11] The secondary container must be chemically compatible with this compound and have a capacity of at least 110% of the primary container's volume.[4]
Step 2: Waste Container Selection and Labeling
-
Select a Compatible Container: Use a leak-proof container with a secure screw-on cap that is chemically compatible with this compound.[4][6][12] Avoid using food-grade containers.[3] The original chemical container is often a suitable choice if it is in good condition.[3]
-
Properly Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[3][5] The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area, which must be at or near the point of waste generation.[3][4][13] This area should be under the control of laboratory personnel.[4]
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when you are adding waste.[3][4][11] This prevents the release of volatile vapors.
-
Monitor Accumulation Limits: Do not exceed the 55-gallon limit for the SAA.[1][2]
Step 4: Requesting Waste Pickup
-
Monitor Container Fullness: Keep track of the waste volume in the container. Do not overfill; leave at least one inch of headspace to allow for expansion.[3][6]
-
Date the Label When Full: Once the container is full, write the date on the hazardous waste label.
-
Submit a Pickup Request: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[1][11] Full containers must be removed from the SAA within three days.[3][4]
Step 5: Decontamination of Empty Containers
-
Definition of "Empty": A container that held a hazardous chemical like this compound is considered "empty" when all contents have been removed by normal methods and no more than 3% of the original volume remains.[6]
-
Rinsing Procedure: For containers that held acutely hazardous waste, a triple rinse is required.[11] For other hazardous wastes, a single rinse with a suitable solvent may be sufficient. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Empty Containers: Once properly rinsed and air-dried in a ventilated area (e.g., a fume hood), the original labels must be completely removed or defaced.[6][11] The container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[6]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Compound this compound.
Caption: Workflow for the safe disposal of Compound this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. epa.gov [epa.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chemical Compatibility and Segregation Guides [orf.od.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. wisconsin.edu [wisconsin.edu]
- 11. vumc.org [vumc.org]
- 12. usbioclean.com [usbioclean.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Handling Guide for Compound XY018
This document provides crucial safety and logistical information for the handling and disposal of compound XY018. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling compound this compound, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] The level of PPE required may vary based on the specific procedure and the quantity of the compound being handled.
Recommended PPE for Handling this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles or a face shield[1][2][3] |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile or neoprene gloves[2] |
| Body Protection | Laboratory coat | Chemical-resistant apron or coveralls[3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | Half-mask or full-face respirator with appropriate cartridges[1][3] |
Note: Always consult the specific Safety Data Sheet (SDS) for detailed information on required PPE.
Operational Plan for Safe Handling
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[4]
Procedural Steps for Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid form of this compound, do so in a chemical fume hood to minimize inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses.
-
Prepare Fume Hood: Set up a calibrated balance and all necessary glassware inside a chemical fume hood.
-
Weigh this compound: Carefully weigh the calculated mass of this compound onto weighing paper.
-
Transfer Compound: Transfer the weighed this compound into an appropriate volumetric flask.
-
Add Solvent: Add a portion of the desired solvent (e.g., DMSO, ethanol) to the flask, ensuring not to fill to the final volume.
-
Dissolve Compound: Gently swirl or sonicate the flask until the this compound is completely dissolved.
-
Bring to Final Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Label and Store: Cap the flask, mix thoroughly, and transfer the solution to a clearly labeled storage vial. Store as recommended for the compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid this compound Waste | Labeled hazardous waste container | Collect in a sealed, labeled container for chemical waste pickup. |
| Liquid this compound Waste | Labeled hazardous waste container | Collect in a compatible, sealed, and labeled container for chemical waste pickup. |
| Contaminated Sharps | Puncture-resistant sharps container | Needles, scalpels, and other contaminated sharps must be placed in a designated sharps container.[5] |
| Contaminated PPE | Labeled biohazard or chemical waste bag | Gloves, bench paper, and other contaminated disposable items should be collected in a designated waste bag. |
Visual Guides
References
- 1. falseguridad.com [falseguridad.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. myusf.usfca.edu [myusf.usfca.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
